CORM-401
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C8H6MnNO6S2- |
|---|---|
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
carbon monoxide;2-[dithiocarboxy(methyl)amino]acetate;manganese |
InChI |
InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/p-1 |
Clave InChI |
BYBYPEYFKXEVIY-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
CORM-401: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant cytoprotective and homeostatic functions.[1][2] Carbon Monoxide-Releasing Molecules (CORMs) have been developed to safely deliver controlled amounts of CO to biological systems, harnessing its therapeutic potential.[1][2] CORM-401, a manganese-based CORM, has emerged as a promising therapeutic agent due to its water solubility and capacity to release multiple CO molecules.[3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
This compound, chemically known as [Mn(CO)4{S2CNMe(CH2CO2H)}], is a water-soluble compound that can deliver up to three molecules of CO per molecule of the compound.[3] Its CO release is triggered in the presence of CO acceptors like heme proteins.[3] A key characteristic of this compound is its sensitivity to oxidants; the presence of species like hydrogen peroxide (H₂O₂) enhances the rate of CO release, making it particularly effective in environments with oxidative stress.[3][4]
The therapeutic effects of the CO released from this compound are multifaceted, primarily revolving around its anti-inflammatory, pro-angiogenic, and metabolic modulatory properties. These effects are mediated through the activation and inhibition of several key signaling pathways.
Data Presentation
Table 1: CO Release Characteristics of this compound
| Parameter | Value | Conditions | Reference |
| Moles of CO released per mole of this compound | Up to 3.2 | Dependent on myoglobin (B1173299) concentration | [3] |
| Half-life (in PBS) | ~6.2 minutes | In the presence of myoglobin | [5] |
| Effect of Oxidants (e.g., H₂O₂) | Increased CO release | In vitro myoglobin assay | [3][4] |
Table 2: Vasoactive and Angiogenic Effects of this compound
| Experiment | Key Finding | Concentration | Cell/Tissue Model | Reference |
| Vasorelaxation of Aortic Rings | ~60% relaxation | 10 µM | Pre-contracted rat aortic rings | [4] |
| Endothelial Cell Migration | Significant increase | 50 µM | EA.hy926 endothelial cells | [3] |
| VEGF Protein Levels | ~1.8-fold increase | 50 µM | EA.hy926 endothelial cells | [3] |
| IL-8 Protein Levels | ~2.5-fold increase | 50 µM | EA.hy926 endothelial cells | [3] |
Table 3: Anti-inflammatory Effects of this compound
| Experiment | Key Finding | Concentration | Cell Model | Reference |
| NO Production Inhibition | Significant suppression | 50 µM | LPS-stimulated RAW264.7 macrophages | [6] |
| iNOS mRNA Expression | Significant inhibition | 50 µM | LPS-stimulated RAW264.7 macrophages | [6] |
| iNOS Protein Expression | Significant inhibition | 50 µM | LPS-stimulated RAW264.7 macrophages | [6] |
| NF-κB Dependent SEAP Release | Apparent attenuation | 50 µM | LPS-stimulated RAW264.7 macrophages | [6] |
Table 4: Metabolic Effects of this compound
| Experiment | Key Finding | Concentration | Cell/Animal Model | Reference |
| Mitochondrial Oxygen Consumption Rate (OCR) | Persistent increase | 10-100 µM | Human endothelial cells | [7] |
| Extracellular Acidification Rate (ECAR) | Inhibition | 10-100 µM | Human endothelial cells | [7] |
| Body Temperature | Increased | 30 mg/kg (oral) | Rats | [8] |
| Carboxyhemoglobin (COHb) Levels | Increased from ~0.6% to ~3.5% | 30 mg/kg (oral) | Rats | [3][9] |
Signaling Pathways
Pro-angiogenic Signaling
This compound promotes angiogenesis through at least two independent and parallel pathways: the Heme Oxygenase-1 (HO-1) pathway and the p38 MAP kinase pathway.[3][4]
Anti-inflammatory Signaling
This compound exerts its anti-inflammatory effects by upregulating HO-1 and inhibiting the NF-κB signaling pathway in macrophages stimulated with lipopolysaccharide (LPS).[6]
Mitochondrial Uncoupling
CO released from this compound can uncouple mitochondrial respiration, leading to an increase in oxygen consumption and an inhibition of glycolysis. This effect is proposed to be mediated, at least in part, by the activation of mitochondrial large-conductance calcium-regulated potassium ion channels (mitoBKCa).[7]
Experimental Protocols
Myoglobin Assay for CO Release
This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO) to quantify CO release from this compound.
-
Reagents: Phosphate buffered saline (PBS, pH 7.4), Myoglobin (from equine skeletal muscle), Sodium dithionite (B78146), this compound stock solution.
-
Procedure:
-
Prepare a solution of myoglobin in PBS.
-
Reduce the myoglobin to deoxy-Mb by adding a small amount of sodium dithionite and subsequently remove excess dithionite by purification.
-
Place the deoxy-Mb solution in a cuvette and record the baseline absorbance spectrum (400-700 nm).
-
Add a specific concentration of this compound to the cuvette and immediately start recording the absorbance spectrum at timed intervals.
-
The formation of Mb-CO is monitored by the shift in the Soret peak from 435 nm (deoxy-Mb) to 423 nm (Mb-CO).
-
The amount of CO released is calculated based on the change in absorbance at a specific wavelength (e.g., 540 nm) using the known extinction coefficients for deoxy-Mb and Mb-CO.
-
Ex Vivo Aortic Ring Vasorelaxation Assay
This assay assesses the vasodilatory effect of this compound on isolated arterial segments.
-
Materials: Male Wistar rat thoracic aorta, Krebs-Henseleit buffer, Phenylephrine (B352888), this compound, Organ bath system with force transducer.
-
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the migration of endothelial cells in vitro.
-
Materials: EA.hy926 endothelial cells, Culture medium (e.g., DMEM with 10% FBS), Culture plates, Pipette tips, this compound, Microscope with a camera.
-
Procedure:
-
Culture EA.hy926 cells in a culture plate until a confluent monolayer is formed.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the plate with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at time zero and at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantify cell migration by measuring the change in the wound area over time using image analysis software.
-
NF-κB Reporter Assay
This assay measures the effect of this compound on the activation of the NF-κB transcription factor.
-
Materials: RAW264.7 macrophages stably transfected with an NF-κB-dependent secreted alkaline phosphatase (SEAP) reporter plasmid, Culture medium, LPS, this compound, SEAP detection reagent, Plate reader.
-
Procedure:
-
Plate the transfected RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant using a chemiluminescent substrate and a plate reader. A decrease in SEAP activity in this compound treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.
-
Western Blot for iNOS and HO-1 Protein Expression
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Materials: RAW264.7 macrophages, LPS, this compound, Lysis buffer, Primary antibodies (anti-iNOS, anti-HO-1, anti-β-actin), HRP-conjugated secondary antibody, ECL detection reagent, Gel electrophoresis and blotting equipment.
-
Procedure:
-
Treat cells with LPS and/or this compound as required.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Real-Time PCR for iNOS and HO-1 mRNA Expression
This method quantifies the amount of specific mRNA transcripts in a sample.
-
Materials: RAW264.7 macrophages, LPS, this compound, RNA extraction kit, cDNA synthesis kit, Real-time PCR master mix, Primers for iNOS, HO-1, and a housekeeping gene (e.g., GAPDH), Real-time PCR system.
-
Procedure:
-
Treat cells with LPS and/or this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using the cDNA, specific primers, and a fluorescent dye-based master mix.
-
The amplification of the target genes is monitored in real-time.
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells to assess mitochondrial function and glycolysis.
-
Materials: Human endothelial cells, Seahorse XF cell culture microplate, Seahorse XF analyzer, Assay medium, this compound, Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).
-
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds and this compound.
-
Place the cell plate and the sensor cartridge into the Seahorse XF analyzer.
-
The instrument will sequentially inject this compound and the mitochondrial inhibitors while measuring OCR and ECAR in real-time.
-
Analyze the data to determine parameters such as basal respiration, ATP production, proton leak, and maximal respiration.
-
Measurement of Carboxyhemoglobin (COHb) Levels in vivo
This protocol measures the percentage of hemoglobin bound to carbon monoxide in the blood.
-
Materials: Rats, this compound, Blood collection tubes (with anticoagulant), CO-oximeter or spectrophotometer.
-
Procedure:
-
Administer this compound to the rats orally (e.g., 30 mg/kg).
-
Collect blood samples from the tail vein or via cardiac puncture at different time points after administration.
-
Immediately analyze the whole blood samples using a CO-oximeter, which directly measures the percentage of COHb.
-
Alternatively, use a spectrophotometric method where the blood is lysed, and the absorbance of the lysate is measured at specific wavelengths to differentiate between oxyhemoglobin, deoxyhemoglobin, and carboxyhemoglobin.
-
Conclusion
This compound is a versatile carbon monoxide-releasing molecule with significant therapeutic potential. Its mechanism of action is centered on the controlled release of CO, which in turn modulates key signaling pathways involved in inflammation, angiogenesis, and cellular metabolism. The provided data, pathway diagrams, and experimental protocols offer a comprehensive technical foundation for researchers and drug development professionals interested in the further investigation and application of this compound.
References
- 1. Migration and invasion assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the Question of CO’s Ability to Induce HO-1 Expression in Cell Culture: A Comparative Study Using Different CO Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
CORM-401: A Technical Guide to the Manganese-Based Carbon Monoxide-Releasing Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems, harnessing the therapeutic potential of this gasotransmitter. Among these, CORM-401, a manganese-containing compound, has garnered significant interest for its unique properties, including its sensitivity to oxidants and its ability to release multiple CO molecules. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, mechanism of action, diverse biological effects, and key experimental protocols. It aims to serve as a critical resource for researchers exploring the pharmacological applications of CO and the development of novel CORM-based therapeutics.
Introduction to this compound
This compound, with the chemical formula [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a water-soluble, manganese-based CORM.[1] Unlike earlier ruthenium-based CORMs, the manganese center is considered less foreign to biological systems.[1] It is classified as an oxidant-sensitive CO-releasing molecule, a characteristic that makes it particularly responsive in environments of oxidative stress and inflammation.[2][3] Carbon monoxide itself is endogenously produced by heme oxygenase-1 (HO-1) and functions as a critical signaling molecule with significant anti-inflammatory, anti-apoptotic, and vasodilatory properties.[2][3][4] this compound was developed to mimic these therapeutic benefits by providing a method for targeted and controlled CO delivery.[5][6]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for preparing stock solutions and designing experimental conditions.
| Property | Value | Reference |
| IUPAC Name | Manganate(1-), tetracarbonyl[N-(dithiocarboxy-κS,κS')-N-methylglycinato(2-)]-, hydrogen (1:1), (OC-6-22)- | [2] |
| Synonyms | CORM 401, Mn(CO)₄{S₂CNMe(CH₂CO₂H)} | [2] |
| CAS Number | 1001015-18-4 | [2] |
| Molecular Formula | C₈H₆MnNO₆S₂ | [2] |
| Molecular Weight | 331.20 g/mol | [2] |
| Exact Mass | 330.9017 u | [2] |
| Appearance | Light yellow to dark yellow powder | |
| Solubility | DMSO: 10 mg/mL | |
| Storage | Store at -20°C, protected from light | [2] |
Mechanism of Carbon Monoxide Release
The release of CO from this compound is not a simple, spontaneous process. It is a complex mechanism influenced by the surrounding chemical environment, a critical factor for experimental design.
Key Characteristics of CO Release:
-
Multi-Equivocal Release: this compound is capable of releasing up to three, and in some conditions up to 3.2, molecules of CO per molecule of the compound.[2][3][6][7] This is a significantly higher yield compared to other CORMs like CORM-A1, which only releases one CO molecule.[4]
-
Dependence on CO Acceptors: The release of CO is triggered or greatly enhanced by the presence of a CO acceptor, such as the heme protein myoglobin.[6] The binding of released CO to an acceptor prevents its rebinding to the CORM, thus driving the equilibrium towards further release.[6] The yield of CO from this compound increases as the concentration of the acceptor molecule rises.[3][7]
-
Sensitivity to Oxidants: Oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, and hypochlorous acid significantly accelerate the rate and increase the amount of CO liberated by this compound.[2][3][7] For instance, the presence of H₂O₂ at concentrations of 5, 10, and 20 μM can increase CO production by approximately 5-, 10-, and 15-fold, respectively.[7] This property suggests that this compound could be particularly active in pathological conditions characterized by high oxidative stress.[3]
-
CO-Independent Activity: It is crucial to note that some biological effects of this compound may be independent of CO release and could be attributed to the manganese-containing fragment of the molecule.[1][5] Control experiments using an "inactive" this compound (ithis compound), which does not release CO, are essential to distinguish between CO-dependent and CO-independent effects.[5][8]
Biological and Pharmacological Properties
This compound exhibits a broad spectrum of biological activities, positioning it as a versatile therapeutic candidate for a range of diseases.
| Property | Description | Key Findings | References |
| Antimicrobial | Inhibits the growth of various pathogens, including antibiotic-resistant strains. | Acts as a mitochondrial uncoupler, disrupts cytoplasmic ion balance, and induces osmotic stress in bacteria like E. coli. The effect is not solely due to CO but also the metal co-ligand. | [1] |
| Vasodilatory | Relaxes pre-contracted blood vessels. | Relaxes phenylephrine-pre-contracted rat aortic rings. This effect is enhanced in the presence of H₂O₂ and is three times more potent than that of CORM-A1. | [2][3][4] |
| Pro-angiogenic | Promotes the formation of new blood vessels. | In endothelial cells, it accelerates migration and increases the levels of pro-angiogenic factors VEGF and IL-8. | [3][4][6] |
| Mitochondrial Uncoupling | Disrupts the mitochondrial proton gradient, affecting cellular respiration and energy production. | Uncouples mitochondrial respiration in endothelial cells and adipocytes, leading to a decrease in ATP production and a compensatory increase in glycolysis. | [2][5][9] |
| Cardioprotective | Protects cardiac cells from oxidative damage. | Renders H9c2 cardiomyocytes more resistant to cell death induced by H₂O₂. This protective effect may be partially mediated by the manganese metal itself. | [5] |
| Metabolic Regulation | Modulates glucose metabolism and mitigates obesity-related effects. | In obese mice on a high-fat diet, oral administration of this compound reduces weight gain and improves glucose tolerance and insulin (B600854) sensitivity. | [9] |
| Thermoregulation | Increases core body temperature. | Oral administration in rats increases non-shivering thermogenesis, leading to a rise in body temperature without significantly affecting blood pressure. | [10] |
| Anti-inflammatory | Reduces inflammation in vascular and organ systems. | In models of sickle cell disease, this compound protects against hemolysis-induced endothelial dysfunction and organ damage by modulating NF-κB and Nrf2 pathways. | [11] |
| Enzyme Inhibition | Inhibits the activity of cytochrome P450 (CYP) enzymes. | Concentration-dependently decreases the activity of recombinant CYP enzymes and inhibits the metabolism of xenobiotics like amitriptyline (B1667244) in vitro. | [8] |
Signaling Pathways and Mechanisms of Action
The diverse effects of this compound are mediated through the modulation of several key cellular signaling pathways.
Pro-Angiogenic Signaling in Endothelial Cells
This compound promotes endothelial cell migration and angiogenesis through two parallel and independent pathways: the induction of Heme Oxygenase-1 (HO-1) and the phosphorylation of p38 MAP kinase.[3][4][6]
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. ovid.com [ovid.com]
- 4. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
CORM-401: A Technical Guide to Carbon Monoxide Release Kinetics and Triggers
For Researchers, Scientists, and Drug Development Professionals
CORM-401, or [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a manganese-based carbon monoxide-releasing molecule (CORM) that has garnered significant interest in the scientific community for its potential therapeutic applications. Unlike other CORMs, this compound exhibits unique CO release characteristics, being particularly sensitive to its immediate chemical environment. This guide provides a detailed overview of the kinetics and triggers governing CO release from this compound, compiles quantitative data from various studies, outlines key experimental protocols, and visualizes the underlying mechanisms and workflows.
Carbon Monoxide Release Kinetics
The rate at which this compound liberates carbon monoxide is a critical factor in its biological activity. Studies have reported varying kinetics depending on the experimental conditions, highlighting the compound's responsive nature.
Half-Life and Molar Equivalents of CO Released
The half-life (t₁/₂) of this compound and the number of CO molecules released per molecule of the compound are fundamental kinetic parameters. These values, however, are not fixed and are influenced by the presence of CO acceptors and other molecules.
| Condition | Half-life (t₁/₂) | Moles of CO Released per Mole of this compound | Measurement Method | Reference |
| In PBS | 6.2 minutes | 3.2 | Myoglobin (B1173299) Assay | [1] |
| In buffer alone | Slower release | Not specified | Myoglobin Assay | [2] |
| In the presence of Na-dithionite | Faster release | Not specified | Myoglobin Assay | [2] |
| In PBS (pH 7.4) with varying myoglobin concentrations | Not specified | 2.5 (50 µM Mb), 2.8 (100 µM Mb), 3.0 (200 µM Mb) | Myoglobin Assay | [1] |
| In 1mM this compound solution in PBS | Not specified | 0.33 | Gas Chromatography | [1] |
Note: The discrepancy in the moles of CO released as measured by the myoglobin assay versus gas chromatography suggests that components of the myoglobin assay itself, such as sodium dithionite (B78146), may influence CO release from this compound[1][3].
Triggers for Carbon Monoxide Release
A key feature of this compound is its sensitivity to various triggers that can initiate or accelerate CO release. This "triggered release" mechanism offers the potential for targeted CO delivery in specific physiological or pathological environments.
Oxidants
Oxidative stress is a hallmark of many disease states. This compound has been shown to be an oxidant-sensitive CO-releasing molecule, with its CO release being enhanced in the presence of various oxidizing agents. This property makes it a promising candidate for therapies targeting sites of inflammation and oxidative damage[4][5].
| Oxidant | Effect on CO Release | Reference |
| Hydrogen peroxide (H₂O₂) | Increases CO liberation in a concentration-dependent manner[1][4]. | [1][4] |
| tert-butyl hydroperoxide | Enhances CO release[4]. | [4] |
| Hypochlorous acid (HClO) | Increases CO liberation[4]. | [4] |
The presence of oxidants like H₂O₂ can increase CO production from this compound by approximately 5- to 15-fold in a concentration-dependent manner[1].
Nucleophiles and CO Acceptors
The release of CO from this compound is also influenced by the presence of nucleophiles and CO acceptors, such as heme proteins[4]. The mechanism is thought to involve a dissociative and reversible process, where the presence of a CO acceptor hampers the rebinding of CO, thus promoting net release[2][4].
-
Myoglobin: The concentration of myoglobin, a common CO acceptor used in assays, directly impacts the amount of CO released from this compound[1][4].
-
Other Heme Proteins: this compound releases CO only in the close presence of suitable CO acceptors like heme proteins, which allows for controlled intracellular availability of the signaling molecule[4].
Proposed Mechanism of CO Release
Computational studies have proposed a multi-step mechanism for CO release from this compound. This process is initiated by the dissociation of an axial CO ligand, followed by nucleophilic attack and further CO dissociation.
Experimental Protocols
Accurate and reproducible measurement of CO release is crucial for characterizing CORMs. The myoglobin assay is the most commonly employed method, although it has noted limitations.
Myoglobin Assay for CO Release
This spectrophotometric assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO)[1][6].
Materials:
-
Myoglobin from equine skeletal muscle
-
Sodium dithionite
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 5 mM in PBS, protected from light)[4]
-
Spectrophotometer
Procedure:
-
Prepare a solution of myoglobin in PBS.
-
Add sodium dithionite (e.g., 0.1%) to the myoglobin solution to create deoxy-Mb[1].
-
Record the baseline spectrum of the deoxy-Mb solution.
-
Add a known concentration of this compound to the deoxy-Mb solution.
-
Immediately begin recording the absorbance spectrum over time at specific wavelengths (e.g., monitoring the Soret bands or the Q bands at 540 nm and 578 nm) to observe the formation of MbCO[7][8].
-
The amount of MbCO formed is quantified using its extinction coefficient[9].
Critical Consideration: It is crucial to acknowledge that sodium dithionite, the reducing agent used to prepare deoxy-Mb, can itself accelerate CO release from certain CORMs, including this compound[1][3]. This can lead to an overestimation of the spontaneous release rate. Alternative methods, such as gas chromatography or IR spectroscopy, can provide a more accurate quantification of CO release in the absence of potentially interfering reagents[1][10][11].
Signaling Pathways Modulated by this compound-Derived CO
The biological effects of this compound are mediated by the released CO, which can modulate various intracellular signaling pathways.
p38 MAP Kinase and Heme Oxygenase-1 (HO-1) Pathway
In endothelial cells, CO released from this compound has been shown to stimulate cell migration through the activation of two independent and parallel pathways: the p38 MAP kinase pathway and the induction of heme oxygenase-1 (HO-1)[4][12].
Conclusion
This compound is a versatile CO-releasing molecule with a complex and tunable release profile. Its sensitivity to oxidants and CO acceptors presents a unique opportunity for the development of targeted therapies for diseases characterized by oxidative stress and inflammation. However, the discrepancies in reported CO release kinetics highlight the critical importance of carefully selecting and validating experimental methods for its characterization. A thorough understanding of its release triggers and kinetics is paramount for the rational design of future therapeutic strategies utilizing this compound. Researchers should exercise caution when interpreting data from myoglobin assays and consider complementary analytical techniques to accurately assess CO release under specific biological conditions.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 3. Sulfite species enhance carbon monoxide release from CO-releasing molecules: implications for the deoxymyoglobin assay of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of the deoxy-myoglobin/carbonmonoxy-myoglobin UV-vis assay for reliable determination of CO-release rates from organometallic carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
An In-depth Technical Guide to the Oxidant-Sensitive Carbon Monoxide Release from CORM-401
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carbon monoxide-releasing molecule (CORM)-401, with a particular focus on its unique oxidant-sensitive CO release mechanism. This document details the quantitative aspects of CO liberation, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to CORM-401
This compound, with the chemical formula [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a manganese-based CORM that has garnered significant interest in the scientific community for its potential therapeutic applications.[1] A key feature of this compound is its ability to release multiple equivalents of carbon monoxide (CO), a gasotransmitter with known roles in various physiological and pathophysiological processes.[1] Notably, the release of CO from this compound is significantly enhanced in the presence of oxidants, making it a targeted delivery system for environments characterized by oxidative stress.[2]
Quantitative Data on CO Release
The amount of CO liberated from this compound is dependent on the presence of a CO acceptor, such as myoglobin (B1173299), and is potentiated by various oxidants. The following tables summarize the quantitative data on CO release under different experimental conditions.
Table 1: CO Release from this compound in the Presence of Myoglobin
| This compound Concentration (μM) | Myoglobin Concentration (μM) | Moles of CO per Mole of this compound | Reference |
| 10 | 50 | 2.5 | [2] |
| 10 | 100 | 2.8 | [2] |
| 10 | 200 | 3.0 | [2] |
| 100 | Not specified | 3.2 | [2] |
Table 2: Effect of Oxidants on CO Release from this compound
| This compound Concentration (μM) | Oxidant | Oxidant Concentration (μM) | Fold Increase in CO Release (approx.) | Reference |
| Not specified | Hydrogen Peroxide (H₂O₂) | 5 | 5 | [2] |
| Not specified | Hydrogen Peroxide (H₂O₂) | 10 | 10 | [2] |
| Not specified | Hydrogen Peroxide (H₂O₂) | 20 | 15 | [2] |
| Not specified | tert-butyl hydroperoxide (t-BHP) | Not specified | Increased CO release | [2] |
| Not specified | Hypochlorous acid (HClO) | Not specified | Increased CO release | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the CO-releasing properties and biological activities of this compound.
Myoglobin Assay for CO Release
This assay spectrophotometrically quantifies the amount of CO released from this compound by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO).
Materials:
-
Horse heart myoglobin
-
Sodium dithionite
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Oxidant solution (e.g., H₂O₂)
-
Spectrophotometer
Procedure:
-
Prepare a solution of myoglobin in PBS.
-
Reduce the myoglobin to deoxy-Mb by adding a fresh solution of sodium dithionite.
-
Record the baseline absorbance spectrum of the deoxy-Mb solution.
-
Add the this compound stock solution to the deoxy-Mb solution to initiate the reaction.
-
To test oxidant sensitivity, add the desired concentration of the oxidant to the solution prior to or concurrently with this compound.
-
Monitor the change in absorbance at the characteristic peaks for deoxy-Mb and Mb-CO over time.
-
Calculate the concentration of Mb-CO formed using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and Mb-CO.
-
Determine the moles of CO released per mole of this compound.
Aortic Ring Vasorelaxation Assay
This ex vivo assay assesses the vasodilatory effects of CO released from this compound on isolated aortic rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit buffer
-
Phenylephrine (or other vasoconstrictor)
-
This compound stock solution
-
Inactive this compound (ithis compound) as a control
-
Organ bath system with force transducers
Procedure:
-
Isolate the thoracic aorta and cut it into rings of approximately 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension.
-
Induce contraction of the aortic rings with a vasoconstrictor such as phenylephrine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension to determine the concentration-response curve for this compound-induced relaxation.
-
In parallel experiments, use ithis compound to confirm that the observed vasorelaxation is due to CO release.
Endothelial Cell Migration Assay
This in vitro assay evaluates the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
Transwell inserts with a porous membrane
-
Chemoattractant (e.g., VEGF or serum)
-
This compound stock solution
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Culture endothelial cells to sub-confluency.
-
Seed the endothelial cells in the upper chamber of the Transwell inserts in a serum-free medium.
-
Add a chemoattractant to the lower chamber.
-
Treat the cells in the upper chamber with various concentrations of this compound.
-
Incubate the Transwell plates for a sufficient period to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
Western Blot for Heme Oxygenase-1 (HO-1) and Phospho-p38 MAPK
This technique is used to determine the protein expression levels of HO-1 and the activation of p38 MAP kinase in response to this compound treatment.
Materials:
-
Cells or tissue lysates treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies (anti-HO-1, anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells or tissue and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control and total protein levels.
Signaling Pathways and Experimental Workflows
The biological effects of CO released from this compound are often mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental logic used to investigate them.
The diagram above illustrates the fundamental workflow for studying this compound. The molecule releases CO, a process enhanced by oxidants. The released CO can be quantified using methods like the myoglobin assay and its effects can be observed in various biological systems.
This diagram depicts the signaling cascade initiated by this compound-derived CO in endothelial cells. CO release leads to the induction of HO-1 and the activation of p38 MAPK, both of which contribute to enhanced cell migration. The use of specific inhibitors, such as Tin Protoporphyrin (SnPP) for HO-1 and SB203580 for p38 MAPK, is a crucial experimental step to confirm the involvement of these pathways.
The diagram above outlines the experimental design for using inhibitors to confirm the role of a specific signaling molecule. By comparing the biological effect of this compound in the absence and presence of a specific inhibitor, researchers can deduce the importance of the targeted pathway in mediating the observed effect.
Conclusion
This compound stands out as a promising tool for therapeutic intervention, particularly in conditions associated with oxidative stress, due to its oxidant-sensitive CO release profile. This guide provides a foundational understanding of its properties and the experimental approaches to study its effects. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to facilitate further research and development in this exciting field.
References
CORM-401: A Technical Guide for Researchers
CORM-401 is a manganese-based carbon monoxide-releasing molecule (CORM) that has garnered significant interest in biomedical research for its ability to deliver controlled amounts of carbon monoxide (CO) to biological systems. This guide provides an in-depth overview of its chemical properties, biological activities, and experimental considerations for its use in a research setting.
Chemical Structure and Properties
This compound, with the IUPAC name Manganate(1-), tetracarbonyl[N-(dithiocarboxy-κS,κS')-N-methylglycinato(2-)]-, hydrogen (1:1), (OC-6-22)-, is a water-soluble compound that is relatively stable in solution.[1] Its structure features a central manganese atom coordinated to four carbonyl ligands and a dithiocarbamate (B8719985) ligand derived from N-methylglycine (sarcosine).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₆MnNO₆S₂ | [1] |
| Molecular Weight | 331.20 g/mol | [1] |
| CAS Number | 1001015-18-4 | [1] |
| Appearance | Light yellow to dark yellow powder | |
| Solubility | DMSO: 10 mg/mL | |
| Storage | -20°C, protected from light |
Table 2: Elemental Analysis of this compound
| Element | Percentage |
| Carbon (C) | 29.01% |
| Hydrogen (H) | 1.83% |
| Manganese (Mn) | 16.59% |
| Nitrogen (N) | 4.23% |
| Oxygen (O) | 28.98% |
| Sulfur (S) | 19.36% |
| [Source:[1]] |
Carbon Monoxide Release
A key feature of this compound is its ability to release multiple molecules of CO, a property that is enhanced under specific conditions.
CO Release Characteristics:
-
Stoichiometry: this compound can release up to three CO molecules per mole of the compound.[1][2][3] The exact amount of CO released is dependent on the concentration of a CO acceptor, such as myoglobin.[4]
-
Triggers: The release of CO from this compound is notably increased in the presence of oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, and hypochlorous acid.[1][2][3] This oxidant-sensitive nature makes it a valuable tool for studying the effects of CO in environments with high oxidative stress.
-
Kinetics: In the presence of myoglobin, the half-life for CO release from this compound has been reported to be approximately 6.2 minutes.[4]
Table 3: CO Release from this compound under Different Conditions
| Condition | Moles of CO Released per Mole of this compound | Reference |
| In PBS buffer (1 mM this compound) | 0.33 | [4] |
| In the presence of 50 µM myoglobin | 2.5 | [4] |
| In the presence of 100 µM myoglobin | 2.8 | [4] |
| In the presence of 200 µM myoglobin | 3.0 | [4] |
| In the presence of 44 µM myoglobin | 3.2 |
Biological and Pharmacological Activities
This compound has been shown to exert a variety of biological effects, primarily attributed to the release of CO. These activities include vasodilation, pro-angiogenic effects, anti-inflammatory actions, and modulation of cellular metabolism.
Vascular and Angiogenic Effects
This compound induces vasorelaxation in pre-contracted aortic rings, an effect that is enhanced in the presence of H₂O₂.[1][2][3] Furthermore, it promotes the migration of endothelial cells and increases the levels of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), indicating pro-angiogenic properties.[2][3]
Anti-inflammatory Effects
In murine macrophages, this compound has been demonstrated to suppress the production of nitric oxide (NO) induced by Prevotella intermedia lipopolysaccharide (LPS).[5] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[5] The anti-inflammatory mechanism involves the upregulation of heme oxygenase-1 (HO-1) and the attenuation of NF-κB signaling.[5]
Metabolic Modulation
This compound has been shown to uncouple mitochondrial respiration and inhibit glycolysis in endothelial cells.[6] Orally administered this compound can increase body temperature by activating non-shivering thermogenesis in rats.[7] It also has beneficial effects on glucose metabolism in adipose tissue, which can improve glucose homeostasis in obese mice.[8]
Cytoprotective Effects
This compound has demonstrated protective effects against oxidative damage in cardiomyocytes.[9] It can also reduce cell death induced by TNF-α/CHX and H₂O₂ in intestinal epithelial cells.[10]
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through the modulation of several key signaling pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. ovid.com [ovid.com]
- 3. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molnova.com [molnova.com]
- 7. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
CORM-401: A Technical Guide to a Novel Carbon Monoxide-Releasing Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant therapeutic potential. Its biological activities, including anti-inflammatory, anti-apoptotic, and vasodilatory effects, have spurred the development of Carbon Monoxide-Releasing Molecules (CORMs) as a safer and more targeted alternative to inhaled CO gas. Among these, CORM-401, a manganese-based carbonyl complex, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic action of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its associated signaling pathways.
Introduction: The Advent of this compound
The development of CORMs was driven by the need to harness the therapeutic benefits of CO without the inherent risks of systemic gas administration. Early CORMs were often based on ruthenium, but the desire for molecules with different CO release kinetics and potentially safer metabolic byproducts led to the exploration of other transition metals. This compound, with its chemical formula [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], was first reported in 2011. It is a water-soluble, manganese-containing compound that can deliver multiple equivalents of CO. A key feature of this compound is its sensitivity to oxidants, which can enhance its CO release, making it particularly interesting for pathologies associated with oxidative stress.[1][2][3]
Physicochemical Properties and CO Release Kinetics
This compound is a Mn(I)-based complex that exhibits distinct CO release characteristics. Its water solubility facilitates its use in biological systems. The release of CO from this compound is a critical aspect of its therapeutic action and has been studied under various conditions.
CO Release Data
The amount and rate of CO release from this compound are influenced by several factors, including the presence of CO acceptors like myoglobin (B1173299) and the redox environment.
| Parameter | Value | Conditions | Reference |
| Molar Equivalents of CO Released | Up to 3.2 moles of CO per mole of this compound | In the presence of myoglobin in PBS | [2] |
| CO Release Half-life (t½) | 6.2 minutes | In the presence of myoglobin | [2] |
| CO Release Enhancement | 5 to 15-fold increase | In the presence of 5 to 20 µM H₂O₂ | [2] |
| CO Release (Gas Chromatography) | 0.33 moles of CO per mole of this compound | 1mM this compound in PBS | [2] |
Table 1: Quantitative CO Release Data for this compound.
Biological Activities and Therapeutic Potential
This compound has demonstrated a broad spectrum of biological activities in preclinical studies, highlighting its potential for treating a range of diseases.
In Vitro and In Vivo Effects
The therapeutic efficacy of this compound has been evaluated in various experimental models, with key quantitative findings summarized below.
| Biological Effect | Model System | Key Quantitative Finding | Reference |
| Anti-inflammatory | LPS-stimulated murine macrophages | Significant reduction in nitric oxide production. | [4] |
| Porcine model of renal ischemia-reperfusion | Suppression of Toll-like receptors 2, 4, and 6. | [5] | |
| Vasodilation | Pre-contracted rat aortic rings | Three times higher vasodilation compared to CORM-A1. | [3] |
| Cardioprotection | H9C2 cardiomyocytes | Protection against H₂O₂-induced oxidative damage. | [6] |
| Metabolic Regulation | High-fat diet-induced obese mice | Oral administration of 30 mg/kg reduced body weight gain. | [7] |
| Antimicrobial | Escherichia coli and other pathogens | Inhibition of bacterial growth. | [8] |
| Cell Viability | Murine embryonic fibroblasts (MEFs) | No significant effect on cell viability at concentrations up to 50 µM. | [9] |
Table 2: Summary of Quantitative Biological Effects of this compound.
Signaling Pathways Modulated by this compound
The diverse biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The released CO plays a pivotal role in modulating these pathways, often leading to the observed therapeutic outcomes.
NF-κB Signaling Pathway
This compound has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In models of inflammation, this compound treatment leads to a reduction in the nuclear translocation of the p50 and p65 subunits of NF-κB, thereby decreasing the expression of pro-inflammatory genes.[4][5]
Nrf2 Antioxidant Pathway
The cytoprotective effects of this compound are partly attributed to its ability to activate the Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct activation of Nrf2 by this compound is still under investigation, the induction of heme oxygenase-1 (HO-1), a known Nrf2 target gene, has been observed.[4]
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. This compound has been shown to modulate p38 MAPK signaling, which contributes to its anti-inflammatory and pro-angiogenic effects. In endothelial cells, the pro-migratory effects of this compound are dependent on p38 MAPK activation.[3]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research, enabling replication and further investigation.
Synthesis of this compound
While the initial synthesis was reported by Motterlini and co-workers, detailed, step-by-step synthesis protocols are often proprietary. However, the general approach involves the reaction of a manganese carbonyl precursor with a dithiocarbamate (B8719985) ligand. For research purposes, this compound is commercially available from various chemical suppliers.
Myoglobin Assay for CO Release
This assay spectrophotometrically quantifies the CO released from this compound by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (CO-Mb).
Materials:
-
Horse heart myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
This compound stock solution (e.g., in DMSO or PBS)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of myoglobin (e.g., 50-100 µM) in PBS.
-
Reduce the myoglobin to deoxy-Mb by adding a small amount of fresh sodium dithionite. The solution will change color from reddish-brown to purple.
-
Record the baseline absorbance spectrum of deoxy-Mb (characteristic peak around 555 nm).
-
Add a known concentration of this compound to the deoxy-Mb solution and immediately start recording absorbance spectra at regular time intervals.
-
Monitor the spectral shift as deoxy-Mb is converted to CO-Mb (characteristic peaks at ~540 nm and ~579 nm).
-
Calculate the concentration of CO-Mb formed using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and CO-Mb.
-
The rate of CO release can be determined by plotting the concentration of CO-Mb over time.
Vasorelaxation Assay in Isolated Rat Aortic Rings
This ex vivo assay assesses the vasodilatory properties of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the initial PE-induced contraction.
Western Blot Analysis of NF-κB and p38 MAPK Activation
This protocol details the detection of protein expression and phosphorylation status of key signaling molecules.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages for NF-κB, HUVECs for p38 MAPK)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with this compound for the desired time points. Include appropriate controls (e.g., vehicle-treated, positive control).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Seahorse XF Assay for Mitochondrial Respiration
This assay measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial function.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cell line of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds and this compound at the desired concentrations.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR, and then sequentially inject the compounds to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, in the presence and absence of this compound.
Conclusion and Future Directions
This compound stands out as a versatile and potent CO-releasing molecule with a wide range of therapeutic applications. Its ability to be activated by oxidants makes it particularly suitable for targeting pathologies characterized by oxidative stress. The modulation of key signaling pathways such as NF-κB, Nrf2, and p38 MAPK provides a mechanistic basis for its observed anti-inflammatory, cytoprotective, and pro-angiogenic effects.
The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and therapeutic potential of this compound. Future studies should focus on elucidating the complete spectrum of its molecular targets, optimizing its delivery for specific disease states, and ultimately, translating the promising preclinical findings into clinical applications. The continued development and investigation of this compound and similar molecules hold great promise for the future of gasotransmitter-based therapies.
References
- 1. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 2. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to CORM-401 (CAS Number: 1001015-18-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the carbon monoxide-releasing molecule (CORM), CORM-401. It details its chemical and physical properties, methodologies for quantifying its primary function of CO release, and a thorough examination of its diverse biological activities. This document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for pivotal assays, and visualizes the intricate signaling pathways modulated by this compound through Graphviz diagrams. The content herein is intended to serve as a critical resource for researchers and professionals engaged in the study and development of CORM-based therapeutics.
Chemical and Physical Properties
This compound, with the chemical name Tetracarbonyl[N-(dithiocarboxy-κS,κS′)-N-methylglycine]manganese, is a manganese-containing CORM. It is recognized for its water solubility and its capacity to release multiple equivalents of carbon monoxide.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1001015-18-4 | [3] |
| Molecular Formula | C₈H₆MnNO₆S₂ | [3] |
| Molecular Weight | 331.20 g/mol | [3] |
| Appearance | Light yellow to dark yellow powder | [1] |
| Solubility | DMSO: 10 mg/mL, clear | [1] |
| Storage Conditions | -20°C, protect from light | [1] |
| SMILES String | CN(CC(O)=O)C1=S=--INVALID-LINK--([C+]=O)([C+]=O)([C+]=O)S1 | [1] |
Carbon Monoxide Release
A defining characteristic of this compound is its ability to release carbon monoxide (CO), the bioactive molecule responsible for many of its physiological effects. The rate and amount of CO release are influenced by several factors, including the presence of CO acceptors like myoglobin (B1173299) and ambient conditions such as temperature.[1][3]
Quantitative Analysis of CO Release
The myoglobin assay is a standard method to quantify CO release from CORMs.[1] This spectrophotometric assay measures the conversion of deoxymyoglobin to carboxymyoglobin.[1]
Table 2: CO Release from this compound under Various Conditions
| Condition | Molar Equivalents of CO Released | Half-life (t₁/₂) | Reference(s) |
| In PBS (1 mM this compound) after 4 h | 0.33 | Not specified | [1] |
| In the presence of 44 μM myoglobin (10 μM this compound) | 3.2 | 0.8 min | [1] |
| In bacterial growth medium at 37°C | 2.5 | 4.5 min | [4] |
| In the presence of increasing myoglobin concentrations | Up to 3 | Dependent on myoglobin concentration | [5] |
| In the presence of oxidants (e.g., H₂O₂) | Increased release | Not specified | [5] |
Experimental Protocol: Myoglobin Assay for CO Release
Objective: To quantify the amount of CO released from this compound.
Materials:
-
This compound
-
Horse heart myoglobin
-
Sodium dithionite (B78146)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of myoglobin in PBS.
-
Reduce the myoglobin to deoxymyoglobin by adding a fresh solution of sodium dithionite.
-
Remove excess dithionite using a desalting column.
-
Place the deoxymyoglobin solution in a cuvette and record the baseline absorbance spectrum.
-
Add a known concentration of this compound to the cuvette.
-
Immediately begin recording the absorbance changes over time at specific wavelengths (e.g., the Soret peak of carboxymyoglobin).
-
Calculate the concentration of carboxymyoglobin formed using the Beer-Lambert law and the known extinction coefficients for deoxymyoglobin and carboxymyoglobin.
-
Determine the moles of CO released per mole of this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, positioning it as a molecule of significant therapeutic interest. Its effects are largely attributed to the released CO, which modulates various cellular processes.
Antimicrobial Effects
This compound has demonstrated antimicrobial activity against various pathogens, including Escherichia coli.[4] Its mechanism of action in bacteria is multifaceted, involving cytoplasmic accumulation, disruption of ion balance, and induction of envelope stress, rather than solely through the inhibition of respiration by CO.[4]
Table 3: Antimicrobial Activity of this compound
| Organism | Concentration | Effect | Reference(s) |
| Escherichia coli (glucose medium) | 67 μM | Slight growth perturbation | [4] |
| Escherichia coli (glucose medium) | 500 μM | Significant growth slowing | [4] |
| Various antibiotic-resistant clinical pathogens | Not specified | Growth inhibition | [2] |
Vascular and Angiogenic Effects
This compound induces vasodilation and promotes angiogenesis.[5][6] The vasorelaxant effect has been demonstrated in pre-contracted rat aortic rings.[5] Its pro-angiogenic properties are mediated through the induction of Heme Oxygenase-1 (HO-1) and the phosphorylation of p38 MAP kinase.[5][6]
Table 4: Vasoactive and Angiogenic Effects of this compound
| Experimental Model | Concentration | Effect | Reference(s) |
| Isolated rat aortic rings (pre-contracted with phenylephrine) | 25 μM | Relaxation | [1] |
| Human endothelial cells (EA.hy926) | Not specified | Increased migration, VEGF, and IL-8 levels | [5][6] |
Anti-inflammatory and Cytoprotective Effects
This compound exerts significant anti-inflammatory and cytoprotective effects. It has been shown to suppress the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS) by inhibiting the expression of inducible nitric oxide synthase (iNOS). This anti-inflammatory action is mediated, in part, through the inhibition of the NF-κB signaling pathway. Furthermore, this compound protects against oxidative stress and has shown therapeutic potential in models of sickle cell disease and ischemia-reperfusion injury.[7][8]
Metabolic Modulation
This compound has been reported to uncouple mitochondrial respiration and inhibit glycolysis in human endothelial cells.[1] This effect on cellular metabolism is linked to the activation of mitochondrial large-conductance calcium-activated potassium (mitoBKCa) channels.[9] In vivo studies have shown that oral administration of this compound can increase body temperature by activating non-shivering thermogenesis.[10]
Key Signaling Pathways
The biological effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the degradation of IκB-α and the subsequent nuclear translocation of NF-κB subunits, this compound downregulates the expression of pro-inflammatory genes like iNOS.
p38 MAP Kinase Signaling Pathway
The pro-angiogenic effects of this compound are partially mediated by the activation of the p38 MAP kinase pathway.[5][6] This pathway is involved in cellular responses to stress and cytokines and plays a role in cell differentiation, apoptosis, and autophagy.
Experimental Protocols
Vasodilation Assay in Isolated Rat Aortic Rings
Objective: To assess the vasodilatory effect of this compound.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit buffer
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings (3-4 mm in length).
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1.5-2 g for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 μM).
-
Once the contraction has plateaued, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the phenylephrine-induced contraction.
Endothelial Cell Migration (Scratch) Assay
Objective: To evaluate the effect of this compound on endothelial cell migration.
Materials:
-
Human endothelial cells (e.g., EA.hy926)
-
Cell culture medium
-
This compound
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Culture endothelial cells in a multi-well plate until they form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip or cell scraper.
-
Wash the wells with fresh medium to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control to the wells.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).
-
Quantify the rate of cell migration by measuring the closure of the scratch area over time.
Conclusion
This compound is a versatile carbon monoxide-releasing molecule with a wide array of documented biological activities. Its water solubility, ability to release multiple CO equivalents, and its multifaceted mechanisms of action make it a valuable tool for research and a promising candidate for therapeutic development. This guide provides a foundational understanding of this compound, offering key data and protocols to facilitate further investigation into its properties and potential applications. As with any experimental compound, careful consideration of its stability, CO release kinetics in specific biological environments, and the potential for CO-independent effects of the parent molecule is crucial for the accurate interpretation of results.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological study of the mechanisms involved in the vasodilator effect produced by the acute application of triiodothyronine to rat aortic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating metabolic changes in H9c2 cardiomyoblasts exposed to LPS: Towards understanding sepsis mechanisms | PLOS One [journals.plos.org]
- 9. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CORM-401: In Vitro Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the in vitro experimental use of CORM-401, a manganese-based carbon monoxide-releasing molecule (CORM).
This compound, chemically defined as [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a valuable tool for investigating the multifaceted roles of carbon monoxide (CO) in cellular signaling.[1][2][3] As a water-soluble compound, it offers advantages in various biological applications.[3][4] Notably, its CO release is enhanced in the presence of oxidants, making it particularly relevant for studies involving oxidative stress.[1][4][5][6] This document outlines key in vitro experimental protocols, summarizes critical data, and provides visual diagrams of relevant signaling pathways and workflows.
Core Properties and Handling
This compound is distinguished by its ability to release up to three CO molecules per mole of the compound, a significantly higher yield than some other CORMs like CORM-A1.[1][5][6] The release of CO is dependent on the presence of a CO acceptor, such as heme proteins like myoglobin (B1173299).[1] For experimental consistency, it is crucial to predetermine the CO release rate and yield under specific experimental conditions, as factors like temperature, pH, and the presence of thiols or peroxides can influence these parameters.[7][8]
A stock solution of this compound can be prepared by dissolving it in phosphate-buffered saline (PBS) at a concentration of 5 mM and storing it in aliquots at -20°C, where it remains stable. As a negative control, an inactive form of this compound (ithis compound), which is unable to release CO, should be used to discern CO-dependent effects from those potentially caused by the manganese core or the ligand itself.[2][9]
Key In Vitro Applications and Protocols
This compound has been demonstrated to exert significant effects in various in vitro models, including endothelial cells, cardiomyocytes, macrophages, and intestinal epithelial cells. Its activities range from modulating vascular tone and angiogenesis to exerting anti-inflammatory and cytoprotective effects.
Table 1: Summary of In Vitro Effects of this compound
| Cell Type | Model/Stimulus | This compound Concentration | Observed Effect | Reference |
| EA.hy926 Endothelial Cells | - | Not specified | Accelerated cell migration, increased VEGF and IL-8 levels. | [1][5] |
| H9C2 Cardiomyocytes | H₂O₂-induced oxidative stress | Not specified | Increased resistance to oxidative damage. | [2] |
| Murine Macrophages (RAW264.7) | Prevotella intermedia LPS | Not specified | Suppression of nitric oxide (NO) production via inhibition of iNOS expression. | [10] |
| MODE-K Intestinal Epithelial Cells | TNF-α/CHX or H₂O₂ | Not specified | Partial reduction of TNF-α/CHX-induced cell death; reduction of H₂O₂-induced ROS and cell death. | [4][11] |
| HepG2 Cells | - | >50 µM | Decreased 7-ethoxyresorufin-O-deethylation (EROD) activity, indicating inhibition of CYP activity. | [9] |
Detailed Experimental Protocols
Quantification of CO Release using the Myoglobin Assay
This protocol determines the amount and rate of CO released from this compound. The assay is based on the spectral shift that occurs when CO binds to ferrous myoglobin, forming carboxymyoglobin (CO-Mb).
Materials:
-
This compound
-
Horse heart myoglobin
-
Sodium dithionite
-
Phosphate (B84403) buffer (e.g., 0.1 M KPi buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a solution of ferrous myoglobin by dissolving myoglobin in the phosphate buffer and then reducing it with a small amount of sodium dithionite.
-
Record the baseline absorbance spectrum of the ferrous myoglobin solution.
-
Add this compound to the myoglobin solution. The final concentration of myoglobin should be in excess to act as a CO acceptor.[1]
-
Immediately begin monitoring the change in absorbance at the Soret bands.[1][7] The conversion of myoglobin to CO-Mb can be followed by the shift in the Soret peak.
-
Record spectra at regular intervals until no further change is observed.
-
Calculate the concentration of CO-Mb formed using the appropriate extinction coefficient to determine the moles of CO released per mole of this compound. The half-life of CO release can also be calculated from the kinetic data.[1]
Note: The rate and yield of CO release are influenced by temperature and the ratio of myoglobin to this compound.[1] For example, in 0.1 M KPi buffer at 37°C, the half-time of CO release was found to be 5 minutes with a yield of 2.4 mol of CO per mole of this compound.[1]
Myoglobin Assay Workflow for CO Release.
Assessment of Vasodilation in Aortic Rings
This ex vivo protocol assesses the vasodilatory properties of this compound.
Materials:
-
Rat aorta
-
Krebs-Henseleit buffer
-
Phenylephrine or other vasoconstrictors
-
This compound
-
Organ bath system
Procedure:
-
Isolate the thoracic aorta from a rat and cut it into rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Pre-contract the aortic rings with a vasoconstrictor like phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension to determine the extent of vasodilation.
-
The vasodilatory effect of this compound can be compared to other CORMs, such as CORM-A1, to assess relative potency.[1][5][6]
Cell Viability and Cytotoxicity Assays
This protocol is used to determine the effect of this compound on cell viability, for instance, in the context of oxidative stress.
Materials:
-
Cell line of interest (e.g., H9C2 cardiomyocytes, MODE-K intestinal cells)
-
Cell culture medium
-
This compound and ithis compound
-
Inducing agent (e.g., H₂O₂, TNF-α/CHX)
-
Viability assay reagent (e.g., MTS, SRB, or kits for apoptosis/necrosis)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the inducing agent (e.g., H₂O₂) to induce cell damage.
-
Co-treat or pre-treat the cells with various concentrations of this compound or ithis compound.
-
Incubate for the desired period (e.g., 1 to 24 hours).
-
Add the viability assay reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to quantify cell viability.
-
Compare the viability of cells treated with this compound to those treated with the inducing agent alone and the ithis compound control.[2][4]
Analysis of Gene and Protein Expression
This protocol is used to investigate the effect of this compound on the expression of target genes and proteins, such as those involved in inflammation or angiogenesis.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages)
-
Cell culture medium
-
This compound and ithis compound
-
Stimulus (e.g., LPS)
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting (antibodies against target proteins like iNOS, HO-1, p38 MAPK)
Procedure:
-
Treat cells with the stimulus (e.g., LPS) in the presence or absence of this compound or ithis compound for a specified time.
-
For gene expression analysis:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA levels of target genes (e.g., iNOS, HO-1) using qRT-PCR.
-
-
For protein expression analysis:
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., iNOS, phosphorylated p38 MAPK, HO-1).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensities to determine relative protein expression levels.[10]
-
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways, contributing to its diverse biological effects.
Pro-angiogenic Signaling in Endothelial Cells
In endothelial cells, this compound promotes cell migration, a key step in angiogenesis. This effect is mediated through two independent and parallel pathways involving heme oxygenase-1 (HO-1) and p38 MAP kinase.[1][5] The released CO stimulates these pathways, leading to increased production of pro-angiogenic factors like VEGF and IL-8.[1][5]
This compound Pro-angiogenic Signaling Pathway.
Anti-inflammatory Signaling in Macrophages
In macrophages stimulated with bacterial lipopolysaccharide (LPS), this compound suppresses the production of the pro-inflammatory mediator nitric oxide (NO).[10] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS). The mechanism involves the upregulation of HO-1 and the subsequent inhibition of the NF-κB signaling pathway.[10] this compound reduces the degradation of IκB-α and the nuclear translocation of NF-κB subunits (p50 and p65), thereby decreasing the transcription of the iNOS gene.[10]
This compound Anti-inflammatory Signaling Pathway.
By providing controlled delivery of carbon monoxide, this compound serves as a critical pharmacological tool for elucidating the therapeutic potential of this gasotransmitter in a variety of in vitro models of human disease. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments using this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 5. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CORM-401 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CORM-401, a manganese-based carbon monoxide-releasing molecule (CORM), is a valuable tool for investigating the therapeutic potential of carbon monoxide (CO) in various pathological conditions. As a water-soluble compound, it offers advantages for in vitro studies. This compound is known to release up to three CO molecules per mole of the compound, and its CO release can be triggered by the presence of biological oxidants like hydrogen peroxide (H₂O₂), making it a responsive CO donor in cellular environments experiencing oxidative stress.[1][2] These application notes provide a comprehensive overview of the working concentrations, experimental protocols, and key signaling pathways modulated by this compound in cell culture settings.
Data Presentation: Working Concentrations of this compound
The effective working concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological effect being investigated. The following table summarizes quantitative data from various studies to guide researchers in selecting an appropriate concentration range for their experiments.
| Cell Line/Type | Experimental Context | Working Concentration Range | Incubation Time | Observed Effects |
| Murine Intestinal Epithelial MODE-K Cells | Oxidative Stress (TNF-α/CHX or H₂O₂) | 50 µM | 1-6 hours | Reduced ROS production and cell death.[1][2] |
| Endothelial EA.hy926 Cells | Mitochondrial Respiration & Glycolysis | 10, 30, 100 µM | Not specified | Concentration-dependent increase in Oxygen Consumption Rate (OCR) and decrease in Extracellular Acidification Rate (ECAR).[3] |
| Endothelial EA.hy926 Cells | Calcium Signaling & NO Production | 30 µM, 100 µM | 1 hour (for NO) | Induced peak-like calcium signal and increased nitric oxide (NO) production.[3] |
| Endothelial EA.hy926 Cells | Mitochondrial Respiration | 0.5, 1 mM | Not specified | Persistent increase in oxygen consumption rate.[3] |
| Murine Macrophage RAW264.7 Cells | Anti-inflammatory (LPS-induced NO production) | Not specified | Not specified | Suppressed nitric oxide (NO) production by inhibiting iNOS expression.[4] |
| H9C2 Cardiomyocytes | Protection against Oxidative Damage | Not specified | Not specified | Rendered cells more resistant to H₂O₂-induced oxidative damage.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
-20°C freezer
Procedure:
-
Freshly prepare a stock solution of this compound by dissolving it in sterile PBS to a concentration of 5 mM.[6]
-
Vortex the solution until the powder is completely dissolved.
-
Use the solution immediately or store aliquots at -20°C for future use. It is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is a general guideline to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence-based assays) or clear plates (for colorimetric assays)
-
This compound stock solution (5 mM)
-
Cytotoxicity assay kit (e.g., CellTox™ Green Cytotoxicity Assay, LDH-Glo™ Cytotoxicity Assay)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 10 µM to 500 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone (no cells), vehicle control (PBS), and a positive control for maximal cytotoxicity (e.g., lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to measure cell death.
-
Read the plate using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Protocol 3: Assessment of Anti-inflammatory Effects (LPS-induced NO Production)
This protocol describes how to evaluate the ability of this compound to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 murine macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (5 mM)
-
Griess Reagent System for NO measurement
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the amount of nitrite by comparing the absorbance to a standard curve generated with sodium nitrite.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through the modulation of several key signaling pathways. The released carbon monoxide can influence cellular processes such as inflammation, apoptosis, and oxidative stress.
Caption: Signaling pathways influenced by this compound-derived CO.
Experimental Workflow for this compound Application in Cell Culture
The following diagram outlines a typical experimental workflow for studying the effects of this compound in a cell culture model.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of CORM-401 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
CORM-401 is a manganese-based carbonyl complex designed to release carbon monoxide (CO) in a controlled manner. As an orally active CO-releasing molecule, it offers a promising therapeutic avenue for delivering CO, a gasotransmitter with known roles in modulating physiological and pathological processes. CO released from this compound has been shown to exert various effects, including anti-inflammatory, vasodilatory, and metabolic actions.[1][2] Notably, studies in rats have demonstrated that oral administration of this compound leads to systemic CO delivery, influencing thermoregulation and metabolism.[1][3][4][5] These application notes provide a detailed overview of the experimental protocols and key quantitative data derived from studies involving the oral administration of this compound in rats.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and physiological parameters observed in rats following oral administration of this compound.
Table 1: Pharmacokinetic Profile of Oral this compound in Rats
| Parameter | Vehicle | This compound (30 mg/kg) | Time Point | Reference |
| Blood Carboxyhemoglobin (COHb) % | ~0.6% | Peak of ~3.5% | 30-60 minutes post-administration | [1][6] |
Table 2: Physiological Effects of Oral this compound in Rats
| Parameter | Vehicle | This compound (30 mg/kg) | Observation Period | Reference |
| Change in Body Temperature (Δ°C) | -0.35 ± 0.13 | +0.40 ± 0.20 | 60-180 minutes | [6] |
| Oxygen Consumption (VO₂) (mL·kg⁻¹·min⁻¹) | ~12.5 | Increased significantly | Post-administration | [3][5][6] |
| Heart Rate (bpm) | No significant change | Significantly decreased | Post-administration | [3][7][6] |
| Blood Pressure | No significant change | No significant change | Post-administration | [1][3][6] |
Key Experimental Protocols
Below are detailed methodologies for experiments involving the oral administration of this compound to rats. These protocols are compiled from published research to ensure reproducibility.[1][6]
Animal Models
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 250-300g.
-
Housing: Rats should be housed individually in a temperature-controlled environment (e.g., 22-24°C) with a standard 12-hour light/dark cycle. Food and water should be provided ad libitum unless fasting is required for the experiment.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before experimentation.
Preparation and Administration of this compound
-
This compound Preparation: this compound ([Mn(CO)₄S₂CN-Me(CH₂CO₂H)]) should be freshly dissolved in the appropriate vehicle before each experiment. A common vehicle is sterile phosphate-buffered saline (PBS) or water.
-
Dosage: A frequently used oral dose is 30 mg/kg body weight.[1][3][7][5] The selection of this dose is based on previous studies demonstrating significant physiological effects without overt toxicity.[1][6]
-
Administration: Administer the this compound solution via oral gavage using a suitable gavage needle. The volume should be calculated based on the rat's body weight (e.g., 1-2 mL/kg). The control group should receive an equivalent volume of the vehicle.
Measurement of Carboxyhemoglobin (COHb)
This protocol is used to verify the systemic delivery of CO from this compound.
-
Blood Collection: Collect small blood samples (approximately 5 µL) from the tail vein at various time points (e.g., 0, 30, 60, 120, 240 minutes) after oral administration.[1][6]
-
Sample Preparation: Immediately add the 5 µL blood sample to a cuvette containing 4.5 mL of a deoxygenated Tris-HCl buffer solution.
-
Spectrophotometric Analysis: Record the absorbance spectra of the solution. The percentage of COHb is calculated based on the absorbance values at 420 nm and 432 nm using the reported extinction coefficients for rat blood.[1]
Measurement of Thermoregulatory and Metabolic Parameters
This protocol assesses the physiological impact of this compound.
-
Body Temperature: Monitor the core body temperature of conscious, freely moving rats using surgically implanted telemetry probes or a rectal probe.
-
Oxygen Consumption (VO₂): Place rats in metabolic chambers (indirect calorimetry system) to measure oxygen consumption, which serves as an indicator of non-shivering thermogenesis.[3][5]
-
Heat Loss Index: Calculate the heat loss index from the tail by measuring both tail skin temperature and core body temperature. This helps to differentiate between heat production and heat loss mechanisms.[3][5]
-
Cardiovascular Monitoring: Measure heart rate and blood pressure using telemetry or tail-cuff methods to assess cardiovascular responses.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway of Oral this compound
The diagram below illustrates the proposed mechanism by which orally administered this compound exerts its effects. After administration, this compound releases CO, which enters the bloodstream and binds to hemoglobin. This systemic CO then targets tissues like brown adipose tissue (BAT), where it is suggested to uncouple mitochondrial respiration, leading to increased thermogenesis.[1][2]
Caption: Proposed signaling cascade following oral this compound administration in rats.
Experimental Workflow
This flowchart outlines the typical experimental procedure for evaluating the in vivo effects of oral this compound in a rat model.
Caption: Standard experimental workflow for in vivo rat studies with this compound.
Logical Relationship Diagram
This diagram illustrates the cause-and-effect relationships between this compound administration and the primary physiological outcomes observed in rats.
Caption: Logical flow from this compound administration to key physiological outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing CORM-401 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CORM-401 (Carbon Monoxide-Releasing Molecule-401) is a manganese-based compound designed to deliver controlled amounts of carbon monoxide (CO) to biological systems. CO is an endogenous gasotransmitter with significant physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. This compound is valued in research for its ability to release multiple CO molecules, particularly in the presence of CO acceptors like heme proteins, and its CO release can be enhanced by oxidants.[1][2] These characteristics make it a valuable tool for investigating the therapeutic potential of CO in various pathological conditions.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), along with protocols for common experimental applications.
Data Presentation
Quantitative data regarding the properties and handling of this compound are summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₈H₆MnNO₆S₂ | |
| Molecular Weight | 331.20 g/mol | |
| Appearance | Light yellow to dark yellow powder | |
| Solubility in DMSO | 10 mg/mL | |
| Storage of Powder | -20°C, protect from light | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |
| Stability in DMSO | Some studies indicate that the CO-releasing capacity of this compound may be diminished after exposure to DMSO. It is recommended to use freshly prepared solutions whenever possible. | [4] |
| Typical Cell Culture Working Concentration | 10 µM - 100 µM | |
| CO Release | Releases at least 3 molar equivalents of CO. Release is enhanced in the presence of CO acceptors (e.g., myoglobin) and oxidants. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: In a fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.312 mg of this compound (Molecular Weight = 331.20 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile, light-protecting tube. Add the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Always protect the stock solution from light.
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments. A key consideration is to minimize the final DMSO concentration in the culture medium to avoid solvent toxicity, typically keeping it below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Protocol:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution. For example, to prepare a 100 µM working solution in 1 mL of medium:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This results in a 100 µM solution with a final DMSO concentration of 0.1%.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be feasible. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. The final DMSO concentration will be 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments.
Protocol for Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of the prepared this compound working solutions (at various concentrations) or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle control.
Protocol for Myoglobin-Based CO Release Assay
This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (CO-Mb) to quantify CO release from this compound.
Materials:
-
Horse heart myoglobin (B1173299)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (B78146)
-
This compound solution
-
UV-Vis spectrophotometer with a cuvette holder
Protocol:
-
Prepare Myoglobin Solution: Prepare a solution of myoglobin in PBS (e.g., 100 µM).
-
Prepare Deoxymyoglobin: In a sealed cuvette, deoxygenate the myoglobin solution by gently bubbling with nitrogen gas. Add a small amount of sodium dithionite (e.g., a few crystals) to chemically reduce the myoglobin to deoxymyoglobin. The solution will change color from red to a purplish-red.
-
Record Baseline Spectrum: Record the UV-Vis spectrum of the deoxymyoglobin solution.
-
Initiate CO Release: Add a known concentration of the this compound solution to the cuvette containing deoxymyoglobin.
-
Monitor Spectral Changes: Immediately begin recording the UV-Vis spectra at regular time intervals. The formation of CO-Mb will be indicated by a shift in the Soret peak.
-
Calculate CO Release: The amount of CO released can be calculated from the change in absorbance at specific wavelengths, using the known extinction coefficients for deoxymyoglobin and carboxymyoglobin.
Safety Precautions
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves, when handling the powder and solutions.[5]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[6] Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.[6]
-
Disposal: Dispose of waste containing this compound according to institutional and local regulations for chemical waste.[6]
-
GHS Hazard Information: Based on available safety data sheets for similar chemical compounds, be aware of potential hazards such as being harmful if swallowed and causing skin and eye irritation.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell-based assays.
This compound Signaling Pathways
Caption: Key signaling pathways modulated by this compound-derived CO.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. download.basf.com [download.basf.com]
- 6. sds.mcmaster.ca [sds.mcmaster.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Measuring Carbon Monoxide Release from CORM-401 Using the Myoglobin Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems for therapeutic purposes. CORM-401, a manganese-based CORM, is known for its ability to release multiple CO molecules.[1][2] Accurately quantifying the CO release kinetics and yield is crucial for the development and application of this compound. The myoglobin (B1173299) assay is a widely used spectrophotometric method for this purpose. This document provides a detailed protocol and application notes for measuring CO release from this compound using this assay.
The assay is based on the principle that deoxymyoglobin (deoxy-Mb), which has a characteristic absorption spectrum, avidly binds CO to form carboxymyoglobin (MbCO), resulting in a spectral shift.[3] The conversion of deoxy-Mb to MbCO is monitored over time to determine the rate and amount of CO released.
Key Considerations and Potential Pitfalls
It is critical to acknowledge that the CO release from this compound is highly sensitive to the experimental conditions. Several factors can influence the rate and yield of CO, leading to variability in results.[2][4]
-
Sodium Dithionite (B78146): Sodium dithionite is used to reduce metmyoglobin to deoxymyoglobin. However, it has been reported that dithionite can directly trigger or accelerate CO release from some CORMs, including potentially influencing this compound.[1][5] It is essential to use the minimum effective concentration and consider control experiments.
-
Oxidants: The presence of oxidants like hydrogen peroxide (H₂O₂) can significantly enhance CO release from this compound in a concentration-dependent manner.[2][6]
-
Myoglobin Concentration: The concentration of myoglobin itself can affect the apparent CO release yield from this compound.[2]
-
Inactive CORM Control: An inactive form of this compound (ithis compound), which is unable to release CO, should be used as a negative control to account for any effects of the molecule's scaffold.[7]
Quantitative Data Summary
The following table summarizes the reported quantitative data for CO release from this compound under various conditions as measured by the myoglobin assay.
| Parameter | Value | Conditions | Reference |
| Moles of CO Released | Up to 3.2 moles per mole of this compound | Phosphate-buffered saline (PBS), pH 7.4 | [1][2] |
| 2.5, 2.8, and 3.0 mole equivalents | 10 µM this compound in the presence of 50 µM, 100 µM, and 200 µM myoglobin, respectively, in PBS (pH 7.4) | [2] | |
| Half-life (t½) of CO Release | 0.8 minutes | In the presence of a CO acceptor like myoglobin | [1] |
| 6.2 minutes | First-order kinetics | [2] |
Experimental Protocol
This protocol outlines the steps for measuring CO release from this compound using a spectrophotometric myoglobin assay.
Materials and Reagents
-
This compound
-
Inactive this compound (ithis compound) for control
-
Horse heart myoglobin
-
Sodium dithionite (Na₂S₂O₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
-
Spectrophotometer (UV-Vis)
-
Cuvettes
Procedure
-
Preparation of Myoglobin Solution:
-
Prepare a stock solution of myoglobin (e.g., 2 mM) in PBS (pH 7.4).
-
Dilute the stock solution to the desired final concentration (e.g., 10-20 µM) in PBS.
-
-
Preparation of Deoxymyoglobin:
-
Place the myoglobin solution in a sealed cuvette.
-
To reduce the myoglobin to deoxymyoglobin, add a small amount of fresh sodium dithionite (a few crystals or a final concentration of ~1-2 mg/mL).
-
Gently mix by inversion until the solution changes color, indicating the formation of deoxy-Mb.
-
Record the UV-Vis spectrum to confirm the formation of deoxy-Mb, characterized by a distinct peak at 557 nm.[3]
-
-
CO Release Measurement:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS). Note the stability of this compound in the chosen solvent.
-
Inject a small volume of the this compound stock solution into the cuvette containing the deoxy-Mb solution to achieve the desired final concentration (e.g., 5-10 µM).
-
Immediately start recording the absorbance changes over time at specific wavelengths. Monitor the decrease in absorbance at 557 nm (deoxy-Mb) and the increase at 540 nm and 577 nm (MbCO).[3]
-
Continue recording until the spectral changes plateau, indicating that CO release has ceased.
-
-
Data Analysis:
-
Calculate the concentration of MbCO formed using the Beer-Lambert law, with the change in absorbance at a specific wavelength and the known extinction coefficient for MbCO. The change in absorbance at 540 nm is commonly used.
-
The amount of CO released is stoichiometric to the amount of MbCO formed.
-
The rate of CO release can be determined by fitting the kinetic data (absorbance vs. time) to an appropriate model (e.g., first-order kinetics) to calculate the half-life (t½) of release.
-
-
Controls:
-
Run a parallel experiment using ithis compound to ensure that the observed spectral changes are due to CO release and not an interaction of the CORM backbone with myoglobin.
-
Run a control with the solvent used for the this compound stock solution to account for any solvent effects.
-
Visualizations
Experimental Workflow
Caption: Workflow for the myoglobin-based CO release assay from this compound.
Proposed CO Release Mechanism
Caption: Proposed mechanism of CO release from this compound and subsequent detection by myoglobin.
References
- 1. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 2. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Respiration Using CORM-401
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon Monoxide-Releasing Molecule-401 (CORM-401), with the chemical formula [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a water-soluble compound designed to deliver controlled amounts of carbon monoxide (CO) to biological systems.[1] CO, an endogenous gasotransmitter, is a product of heme degradation by heme oxygenases and plays a significant role in cellular signaling and homeostasis.[2][3] this compound has emerged as a valuable tool for investigating the intricate effects of CO on cellular bioenergetics, particularly mitochondrial respiration.[4][5]
These application notes provide a comprehensive guide for utilizing this compound to study its effects on mitochondrial function. The protocols detailed below cover the assessment of key parameters of mitochondrial respiration, including oxygen consumption rate, mitochondrial membrane potential, and ATP production.
Mechanism of Action of this compound in Mitochondrial Respiration
This compound exerts a multi-faceted effect on mitochondrial respiration, primarily through the action of the released CO. The key mechanisms include:
-
Uncoupling of Mitochondrial Respiration: this compound induces an increase in the oxygen consumption rate (OCR), which is indicative of mitochondrial uncoupling.[2][3] This process involves an increase in proton leak across the inner mitochondrial membrane, dissipating the proton gradient that is normally used for ATP synthesis.[2]
-
Activation of mitoBKCa Channels: The uncoupling effect of this compound is mediated by the activation of mitochondrial large-conductance calcium-activated potassium channels (mitoBKCa).[2][3] Blockade of these channels with inhibitors like paxilline (B40905) abolishes the this compound-induced increase in OCR.[2]
-
Inhibition of Glycolysis: Concurrently with its effects on mitochondria, this compound inhibits glycolysis, as measured by a decrease in the extracellular acidification rate (ECAR).[2][3]
-
Modulation of Mitochondrial Membrane Potential: this compound can induce mitochondrial depolarization, reflecting changes in the electrochemical gradient across the inner mitochondrial membrane.[6]
-
Impact on ATP Production: By uncoupling respiration, this compound can lead to a decrease in ATP turnover, as the energy from the proton gradient is dissipated as heat instead of being used for ATP synthesis.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration as reported in the literature.
| Parameter Measured | Cell Type | This compound Concentration | Observed Effect | Reference |
| Oxygen Consumption Rate (OCR) | Human Endothelial Cells | 10-100µM | Persistent Increase | [2][3] |
| Extracellular Acidification Rate (ECAR) | Human Endothelial Cells | 10-100µM | Decrease | [2][3] |
| ATP-Turnover | Human Endothelial Cells | 10-100µM | Decrease | [2][3] |
| Proton Leak | Human Endothelial Cells | 10-100µM | Increase | [2] |
| Mitochondrial Reserve Capacity | Human Endothelial Cells | 10-100µM | Diminished | [2] |
| Mitochondrial Membrane Potential (ΔΨm) | Cortical Neurons and Astrocytes | 60µM | Profound Depolarization | [6] |
| Mitochondrial O₂•– Production | Murine Intestinal Epithelial MODE-K Cells | 50µM | No influence on TNF-α/CHX-induced production | [1] |
| Mitochondrial ATP Production Rate | Mouse Embryonic Fibroblasts | 50µM | Maintained (while glycolytic ATP production is decreased) | [8] |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test.[5]
Materials:
-
This compound (and inactive this compound, ithis compound, as a negative control)
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Prepare this compound and Inhibitors:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO or directly in assay medium if water-soluble). Prepare a range of working concentrations (e.g., 10-100 µM) in pre-warmed assay medium.
-
Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium to the desired final concentrations as per the manufacturer's instructions.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate and wash the cells with pre-warmed assay medium.
-
Add the appropriate volume of pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
-
Load Sensor Cartridge: Load the reconstituted Mito Stress Test compounds and the prepared this compound solutions into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay:
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.
-
Run the Seahorse XF Cell Mito Stress Test protocol. A typical protocol involves sequential injections:
-
Basal Respiration: Measure the baseline OCR and ECAR.
-
This compound Injection: Inject this compound and measure the change in OCR and ECAR.
-
Oligomycin Injection: Inhibit ATP synthase to measure ATP-linked respiration and proton leak.
-
FCCP Injection: Uncouple the mitochondrial membrane to measure maximal respiration and spare respiratory capacity.
-
Rotenone/Antimycin A Injection: Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial function in the presence and absence of this compound.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Tetramethylrhodamine, methyl ester (TMRM).
Materials:
-
This compound
-
TMRM (Tetramethylrhodamine, methyl ester)
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Live cells cultured on glass-bottom dishes or in black-walled microplates
-
Fluorescence microscope or microplate reader with appropriate filters (Excitation/Emission ~548/573 nm for TMRM)
-
Imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
Protocol:
-
Cell Preparation: Culture cells to the desired confluency.
-
Prepare Reagents:
-
Prepare a stock solution of TMRM in DMSO (e.g., 10 mM).
-
Prepare a working solution of TMRM in imaging buffer at a low concentration (e.g., 20-200 nM). The optimal concentration should be determined empirically for each cell type.
-
Prepare a stock solution of this compound and a working solution at the desired concentration in the imaging buffer.
-
Prepare a working solution of FCCP (e.g., 5-10 µM) as a positive control.
-
-
Staining and Treatment:
-
Remove the culture medium and wash the cells once with pre-warmed imaging buffer.
-
Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
After incubation, you can either:
-
Endpoint measurement: Wash the cells to remove excess TMRM, add the this compound containing imaging buffer, incubate for the desired time, and then measure the fluorescence.
-
Kinetic measurement: Add this compound directly to the TMRM-containing wells and monitor the change in fluorescence over time.
-
-
-
Image Acquisition/Fluorescence Measurement:
-
For microscopy, capture images using the appropriate filter set.
-
For a plate reader, measure the fluorescence intensity from each well.
-
-
Data Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. Quantify the change in fluorescence relative to the untreated control and the FCCP-treated positive control.
Measurement of Cellular ATP Levels
This protocol is a general guideline for using a luciferase-based ATP assay kit.
Materials:
-
This compound
-
Commercially available luciferase-based ATP assay kit (e.g., from Sigma-Aldrich, Promega)
-
Live cells cultured in white-walled, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Cell Treatment:
-
Treat the cells with various concentrations of this compound for the desired duration. Include untreated controls.
-
-
ATP Assay:
-
Follow the manufacturer's protocol for the specific ATP assay kit. This typically involves:
-
Equilibrating the plate and reagents to room temperature.
-
Adding the ATP releasing/luciferase reagent to each well.
-
Incubating for a short period (e.g., 10 minutes) to lyse the cells and stabilize the luminescent signal.
-
-
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Normalize the ATP levels of treated cells to the untreated controls. A decrease in luminescence indicates a reduction in cellular ATP.
Diagrams
Caption: Signaling pathway of this compound in modulating mitochondrial respiration.
Caption: Experimental workflow for Seahorse XF analysis of this compound effects.
Caption: Workflow for measuring mitochondrial membrane potential with TMRM.
References
- 1. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 2. content.protocols.io [content.protocols.io]
- 3. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CORM-401 in Sickle Cell Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle Cell Disease (SCD) is a genetic blood disorder characterized by chronic hemolysis, vaso-occlusive crises (VOCs), and severe organ damage. A key contributor to the pathophysiology of SCD is the inflammatory vasculopathy that arises from hemolysis-induced endothelial dysfunction. Carbon Monoxide-Releasing Molecules (CORMs) have emerged as a promising therapeutic strategy due to the known anti-inflammatory and cytoprotective effects of carbon monoxide (CO). CORM-401, a manganese-based compound, is particularly noteworthy for its ability to deliver controlled amounts of CO. This document provides detailed application notes and experimental protocols for the use of this compound in SCD research, focusing on its protective effects against hyperhemolysis-induced complications.
Application Notes
Therapeutic Potential of this compound in Sickle Cell Disease
This compound demonstrates significant therapeutic potential in mitigating the severe complications associated with hyperhemolysis in SCD.[1][2] Acute hyperhemolysis, a life-threatening event that can occur during delayed hemolytic transfusion reactions (DHTR) or VOCs, leads to endothelial damage and multiorgan failure.[2] Research indicates that this compound can protect against this damage. In both in vitro and in vivo models of SCD, this compound has been shown to counteract endothelial dysfunction and organ damage inflicted by hemolysates, which are rich in red blood cell membrane-derived particles.[1][2] Specifically, studies in humanized SCD mice have revealed that oral administration of this compound protects the lungs, liver, and kidneys from acute damage induced by hemolysates.[1][2] These protective effects are achieved through the modulation of key inflammatory and antioxidant pathways, positioning this compound as a potential preventive treatment for high-risk SCD patients with a history of DHTR.[2]
Mechanism of Action
The protective effects of this compound in the context of sickle cell disease are primarily attributed to its ability to release carbon monoxide, which in turn modulates critical signaling pathways involved in inflammation and oxidative stress. The two key pathways influenced by this compound are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][2]
-
Modulation of the NF-κB Pathway: In the inflammatory environment of SCD, particularly during hyperhemolysis, the NF-κB pathway is activated in endothelial cells, leading to the upregulation of proinflammatory and pro-adhesion markers.[1] this compound has been shown to prevent this upregulation, thereby reducing the inflammatory response of the endothelium.[1] This anti-inflammatory action is crucial in preventing the adhesion of blood cells to the endothelium, a key event in the initiation of vaso-occlusion.
-
Modulation of the Nrf2 Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. In response to the oxidative stress induced by hemolysis, the Nrf2 pathway is typically activated. However, studies have shown that this compound abolishes the expression of Nrf2.[1][2] This suggests that by delivering CO, this compound may mitigate the initial oxidative stress to a degree where the robust antioxidant response driven by Nrf2 is not required, indicating a restoration of cellular homeostasis.
Previous research has also indicated that endothelial cells exposed to this compound accumulate intracellular CO, which leads to endothelial calcium signaling and an increase in nitric oxide (NO) bioavailability.[1] This is significant in SCD, where NO bioavailability is typically reduced.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in sickle cell disease models.
| In Vitro Study: HUVECs Exposed to Hemolysate | |
| Parameter | Value |
| This compound Concentration for Pre-treatment | 100 µM[1] |
| Duration of this compound Pre-treatment | 1 hour[1] |
| Shear Stress Applied to HUVECs | 1 dyne/cm²[1] |
| Effect on Proinflammatory & Pro-adhesion Pathways (e.g., NF-κB controlled) | Prevented upregulation[1] |
| Effect on Antioxidant Pathway (Nrf2) | Abolished expression[1] |
| In Vivo Study: Humanized SCD Mice | |
| Parameter | Value |
| This compound Dosage (Oral Administration) | 30 mg/kg[1] |
| Dosing Frequency | 3 times a week[1] |
| Treatment Duration | 21 days[1] |
| Effect on Carboxyhemoglobin (COHb) Levels | Notably increased on days 7 and 14[1] |
| Effect on Hemoglobin (Hb) and Reticulocyte Counts | No significant effect[1] |
| Outcome | Protection against hemolysate-induced acute damage of the lung, liver, and kidney through modulation of NF-κB and Nrf2 pathways.[1][2] |
Experimental Protocols
In Vitro Model: this compound Treatment of HUVECs under Hemolytic Conditions
Objective: To assess the protective effects of this compound on human umbilical vein endothelial cells (HUVECs) exposed to hemolytic conditions under physiological shear stress.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Inactive this compound (iCORM) as a control
-
Microfluidic chambers (e.g., µ-Slide I Luer)
-
Perfusion system
-
Reagents for RNA extraction and sequencing
-
Antibodies for immunoblotting (e.g., anti-NF-κB p65, anti-Nrf2)
Protocol:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium to confluence on fibronectin-coated microfluidic slides.
-
Shear Stress Application: Connect the slides to a perfusion system and apply a laminar shear stress of 1 dyne/cm².
-
This compound Pre-treatment: Pre-treat the HUVECs with 100 µM this compound or iCORM in fresh medium for 1 hour under continuous flow.
-
Hemolysate Preparation: Prepare a hemolysate from healthy donor red blood cells by sonication, reconstituted in serum to a final concentration of 7 g/L of free hemoglobin.
-
Induction of Hemolytic Stress: Expose the pre-treated HUVECs to the hemolysate for 4 hours under continuous flow. A control group should be exposed to serum only.
-
Cell Harvesting and Analysis:
-
mRNA Sequencing: Harvest the cells, extract total RNA, and perform mRNA sequencing to analyze the gene expression profiles of proinflammatory, pro-adhesion, and antioxidant pathways.
-
Immunoblotting: Lyse the cells and perform western blotting to analyze the protein expression levels of key signaling molecules such as NF-κB p65 and Nrf2.
-
In Vivo Model: Oral Administration of this compound in a Humanized SCD Mouse Model
Objective: To evaluate the therapeutic efficacy of orally administered this compound in a humanized sickle cell disease mouse model subjected to acute hemolysis.
Materials:
-
Humanized SCD mice (e.g., Townes or Berkeley models)
-
This compound
-
Vehicle control (e.g., saline)
-
Oral gavage needles
-
Phenylhydrazine (B124118) (PHZ) for inducing hemolysis
-
Equipment for blood collection and analysis (e.g., CO-oximeter)
-
Materials for organ harvesting and histological analysis
Protocol:
-
Animal Acclimatization: Acclimatize humanized SCD mice to the laboratory conditions for at least one week.
-
This compound Administration:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer 30 mg/kg of this compound or vehicle control to the mice via oral gavage, 3 times a week for 21 days.
-
-
Monitoring:
-
Monitor the mice for any adverse effects.
-
On days 7 and 14, collect a small blood sample to measure carboxyhemoglobin (COHb) levels to confirm CO delivery.
-
-
Induction of Acute Hemolysis:
-
At day 21, induce acute hemolysis by intraperitoneal injection of phenylhydrazine (e.g., 40 mg/kg).
-
-
Organ and Tissue Collection:
-
After a specified time post-hemolysis induction (e.g., 24 hours), euthanize the mice.
-
Collect blood for hematological analysis.
-
Harvest organs (lung, liver, kidney) for further analysis.
-
-
Analysis:
-
Histology: Fix the organs in formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage.
-
Immunoblotting: Prepare protein lysates from organ tissues to analyze the expression of NF-κB and Nrf2 pathway proteins.
-
Visualizations
Caption: this compound modulates NF-κB and Nrf2 signaling pathways in endothelial cells.
Caption: Workflow for in vitro evaluation of this compound in HUVECs.
Caption: Workflow for in vivo evaluation of this compound in SCD mice.
References
Application Notes and Protocols for CORM-401 as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide-releasing molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to cells and tissues, harnessing the therapeutic potential of CO as a signaling molecule. CORM-401, a water-soluble manganese-based carbonyl complex, has emerged as a promising anti-inflammatory agent. It effectively suppresses inflammatory responses by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), and by inducing the expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).[1] These application notes provide detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory properties of this compound.
Data Presentation
In Vitro Anti-Inflammatory Activity of this compound
The following table summarizes the quantitative effects of this compound on key inflammatory markers in macrophage cell lines.
| Parameter | Cell Line | Inducer | This compound Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | P. intermedia LPS | 100 µM | Significant suppression | [1] |
| iNOS mRNA Expression | RAW 264.7 | P. intermedia LPS | 100 µM | Significant inhibition | [1] |
| iNOS Protein Expression | RAW 264.7 | P. intermedia LPS | 100 µM | Significant inhibition | [1] |
| HO-1 mRNA Expression | RAW 264.7 | P. intermedia LPS | 100 µM | Significant upregulation | [1] |
| HO-1 Protein Expression | RAW 264.7 | P. intermedia LPS | 100 µM | Significant upregulation | [1] |
| NF-κB p50 Nuclear Translocation | RAW 264.7 | P. intermedia LPS | 100 µM | Significant reduction | [1] |
| IκB-α Degradation | RAW 264.7 | P. intermedia LPS | 100 µM | Significantly reduced | [1] |
| TNF-α-induced ROS Production | MODE-K | TNF-α/CHX | 50 µM | Significant reduction | [2][3] |
| TNF-α-induced Cell Death | MODE-K | TNF-α/CHX | 50 µM | Partial reduction | [2][3] |
Signaling Pathways and Experimental Workflows
This compound Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammation via CO release, inducing HO-1 and Nrf2, while suppressing the NF-κB pathway.
In Vitro Experimental Workflow for this compound
Caption: Workflow for evaluating this compound's in vitro anti-inflammatory effects.
In Vivo Experimental Workflow for this compound
Caption: Workflow for in vivo assessment of this compound using the carrageenan-induced paw edema model.
Experimental Protocols
In Vitro Assays
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of this compound can be assessed by its ability to inhibit this NO production. NO in the culture supernatant is oxidized to nitrite (B80452), which can be quantified using the Griess reagent.[4][5][6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell adherence.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMEM).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group of cells not treated with LPS.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Griess Reagent (freshly mixed 1:1 ratio of Component A and B) to each supernatant sample in a new 96-well plate.[6]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
Principle: Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways, as well as the induction of HO-1.[8][9][10]
Materials:
-
6-well cell culture plates
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-HO-1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates (5 x 10⁵ cells/well) and treat with this compound and/or LPS as described in the NO assay protocol. For phosphorylation studies, a shorter LPS stimulation time (e.g., 30 minutes) is typically used.[8]
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vivo Assay
Principle: This is a standard model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of this compound to reduce this swelling indicates its in vivo anti-inflammatory activity.[11][12][13]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., saline)
-
Plethysmometer or digital calipers
Protocol:
-
Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6-8): Vehicle control, this compound (various doses), and a positive control group (e.g., Indomethacin 10 mg/kg).
-
Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[11]
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[12]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
(Optional) Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory mediators such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or cytokine levels (TNF-α, IL-1β) by ELISA.
Conclusion
This compound demonstrates significant anti-inflammatory properties both in vitro and in vivo. The protocols outlined in these application notes provide a framework for researchers to further investigate and characterize the therapeutic potential of this compound. By modulating key inflammatory signaling pathways, this compound represents a promising candidate for the development of novel anti-inflammatory drugs.
References
- 1. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: CORM-401 for High-Fat Diet-Induced Obesity Models
Introduction
Carbon Monoxide-Releasing Molecule 401 (CORM-401) is a manganese-based compound that has demonstrated significant therapeutic potential in preclinical models of high-fat diet (HFD)-induced obesity.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of this compound. The protocols are based on established methodologies from peer-reviewed studies.
This compound has been shown to reduce body weight gain, improve glucose homeostasis, and enhance insulin (B600854) sensitivity in obese mice.[1][2] Its primary mechanism of action involves the delivery of carbon monoxide (CO) to adipose tissue, which leads to a novel metabolic switch. Specifically, CO uncouples mitochondrial respiration in adipocytes, prompting a shift towards glycolysis to maintain cellular ATP levels.[1][3] This modulation of adipocyte bioenergetics is associated with increased phosphorylation of the insulin signaling effector Akt, contributing to improved systemic and local insulin sensitivity.[1][4] Furthermore, this compound has been observed to remodel adipose tissue, reducing adipocyte size and inflammation.[5] Recent studies also suggest that this compound can beneficially modulate the gut microbiome, which is often disrupted in obesity.[6][7]
Data Presentation: Efficacy of this compound in HFD-Induced Obese Mice
The following tables summarize the key quantitative outcomes of this compound treatment in mouse models of high-fat diet-induced obesity.
Table 1: Effects of this compound on Body Weight and Glucose Metabolism
| Parameter | Control (HFD) | This compound (30 mg/kg) | Percentage Change | Study Duration | Reference |
| Body Weight Gain | Significant Increase | Significantly Reduced | Attenuated HFD-induced gain | 14 weeks | [1][6] |
| Glucose Tolerance Test (GTT) AUC | Elevated | Significantly Lower | Improved glucose tolerance | 13 weeks | [1] |
| Insulin Tolerance Test (ITT) AUC | Elevated | Significantly Lower | Improved insulin sensitivity | 14 weeks | [8] |
| Fasting Blood Glucose | Increased | Decreased | Lowered | 8 weeks | [9] |
Table 2: Effects of this compound on Adipose Tissue
| Parameter | Control (HFD) | This compound (30 mg/kg) | Effect | Study Duration | Reference |
| Adipocyte Size (eWAT) | Increased | Significantly Reduced by 25% | Reduced hypertrophy | 14 weeks | [5] |
| Macrophage Infiltration (eWAT) | Increased | Virtually Abolished | Reduced inflammation | 14 weeks | [5][8] |
| Free Fatty Acid Release (eWAT) | Elevated | Lowered | Improved lipid metabolism | 14 weeks | [5] |
| Akt Phosphorylation (eWAT) | Reduced | Increased | Enhanced insulin signaling | 14 weeks | [1][4] |
| Metabolic Gene Expression (eWAT) | Decreased (e.g., Ppar-γ, Glut4) | Restored to Basal Levels | Normalized metabolic function | 14 weeks | [5] |
Experimental Protocols
Protocol 1: Induction of High-Fat Diet (HFD) Obesity in Mice
This protocol describes the induction of obesity in mice using a high-fat diet, a common model for studying metabolic diseases.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard chow diet (SD)
-
High-fat diet (HFD, typically 60% kcal from fat)
-
Animal caging with controlled environment (12h light/dark cycle, 22-24°C)
-
Weighing scale
Procedure:
-
Acclimatize mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group receiving a standard diet (SD) and an experimental group receiving a high-fat diet (HFD).[6]
-
House the mice individually or in small groups with ad libitum access to their respective diets and water.
-
Monitor body weight weekly for the duration of the study (typically 14 weeks).[1]
-
The HFD will induce a significant increase in body weight and metabolic dysregulation compared to the SD group.[10]
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to HFD-induced obese mice.
Materials:
-
This compound
-
Vehicle (e.g., Phosphate-Buffered Saline - PBS)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration. A commonly used and effective dose is 30 mg/kg.[1]
-
For preventative studies, begin this compound administration at the same time as the initiation of the HFD.[1]
-
For therapeutic studies, initiate this compound treatment after a period of HFD feeding (e.g., 6 weeks) has established an obese phenotype.[1]
-
Administer this compound via oral gavage three times a week for the duration of the study (e.g., 8-14 weeks).[6][9]
-
A control group of HFD-fed mice should receive the vehicle alone following the same administration schedule.
Protocol 3: Glucose Tolerance Test (GTT)
This protocol is used to assess the ability of mice to clear a glucose load from the blood, a measure of glucose tolerance.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer the glucose solution via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for a quantitative comparison between groups.
Protocol 4: Insulin Tolerance Test (ITT)
This protocol measures the response to exogenous insulin, indicating insulin sensitivity.
Materials:
-
Insulin solution (e.g., 0.75 U/kg body weight)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
Procedure:
-
Fast the mice for a shorter period (e.g., 4-6 hours) with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer insulin via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at specific time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for a quantitative comparison.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental designs related to this compound research in obesity.
References
- 1. Carbon monoxide–induced metabolic switch in adipocytes improves insulin resistance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Carbon monoxide–induced metabolic switch in adipocytes improves insulin resistance in obese mice [insight.jci.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An orally active carbon monoxide-releasing molecule enhances beneficial gut microbial species to combat obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Time-dependent behavioral, neurochemical, and metabolic dysregulation in female C57BL/6 mice caused by chronic high-fat diet intake - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CORM-401 stability issues in DMSO solution
Welcome to the technical support center for CORM-401. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and use of this compound, particularly in DMSO solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.
Q1: My this compound solution in DMSO is not giving consistent results. What could be the cause?
A1: Inconsistent results with this compound in DMSO can stem from several factors related to its stability. While some studies have reported that this compound is stable in DMSO when stored at -20°C, more recent evidence suggests that it can have diminished CO-releasing capacity after exposure to DMSO or aqueous solutions.[1][2] The release of carbon monoxide (CO) from this compound is a complex process influenced by multiple factors.
Key Troubleshooting Steps:
-
Freshly Prepare Solutions: Whenever possible, prepare fresh solutions of this compound in DMSO immediately before use. Avoid long-term storage of stock solutions if you observe inconsistencies.
-
Minimize Freeze-Thaw Cycles: If you must store stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles.
-
Protect from Light: this compound should always be protected from light to prevent potential degradation.[3]
-
Control for Oxidants: The release of CO from this compound is significantly enhanced by the presence of oxidants like hydrogen peroxide (H₂O₂).[3] Ensure your experimental conditions are consistent with respect to potential oxidizing agents.
-
Consider CO Acceptors: The presence of CO acceptors, such as myoglobin (B1173299) or other heme proteins, will accelerate the release of CO from this compound.[3] Variations in the concentration of these acceptors in your experimental system can lead to inconsistent CO release.
Q2: How should I properly store my this compound solid and DMSO stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound.
Storage Recommendations:
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | Refer to supplier's datasheet |
| DMSO Stock Solution | -20°C | Up to 1 month[4] |
| DMSO Stock Solution | -80°C | Up to 6 months[4] |
Always refer to the manufacturer's specific recommendations for your particular lot of this compound.
Q3: I am observing biological effects with my this compound that don't seem to be related to carbon monoxide. Is this possible?
A3: Yes, this is a critical consideration. The manganese-containing scaffold of this compound and its degradation products may exert biological effects independent of CO release. Recent studies have highlighted the complex reactivity of this compound in biological environments.[5] To address this, it is essential to use the proper negative control.
Experimental Control:
-
Use Inactive this compound (ithis compound): An inactive form of this compound, which has been depleted of its CO-releasing capacity, should be used as a negative control. This helps to distinguish the effects of the CO molecule from the effects of the carrier molecule itself. An equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄ has also been used as a control for non-CO related effects.[3]
Q4: How can I confirm that my this compound is releasing carbon monoxide in my experiment?
A4: Quantifying CO release is crucial for interpreting your results. The most common method is the myoglobin assay, which spectrophotometrically measures the conversion of deoxymyoglobin to carboxymyoglobin.
Quantitative Data Summary
The stability and CO-releasing properties of this compound are influenced by several factors. The following table summarizes key quantitative data found in the literature.
| Parameter | Value | Conditions |
| CO Release Stoichiometry | Up to 3.2 moles of CO per mole of this compound | In the presence of a CO acceptor (myoglobin)[6] |
| Half-life (t½) of CO Release | ~0.8 minutes | In the presence of 44 µM myoglobin |
| ~13-14 minutes | In phosphate (B84403) buffer solution[7] | |
| Storage Stability in DMSO | Up to 1 month | -20°C[4] |
| Up to 6 months | -80°C[4] | |
| Effect of Temperature on CO Release | ~15 times more CO released at 37°C compared to 4°C | In PlasmaLyte and UW solutions[8] |
Experimental Protocols
Protocol 1: Preparation of Inactive this compound (ithis compound)
This protocol describes how to prepare a CO-depleted form of this compound to be used as a negative control.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
Cell culture incubator (37°C)
-
Sterile, light-protected tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 5 mM) in PBS or your desired buffer.
-
Incubate the solution for at least 36 hours in a cell culture incubator at 37°C to allow for the complete release of CO.[8]
-
Store the resulting ithis compound solution in aliquots at -20°C, protected from light.
Protocol 2: Quantification of CO Release using the Myoglobin Assay
This protocol provides a general method for measuring CO release from this compound.
Materials:
-
Horse skeletal myoglobin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium dithionite (B78146)
-
This compound solution
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of myoglobin (e.g., 1 mg/mL) in PBS.
-
In a cuvette, dilute the myoglobin stock solution to the desired final concentration (e.g., 10 µM) with PBS.
-
Add a small amount of sodium dithionite to the cuvette to reduce the myoglobin to deoxymyoglobin. The solution should change color from red to a more purplish hue.
-
Record the baseline absorbance spectrum of the deoxymyoglobin solution (typically between 400-600 nm). The Soret peak for deoxymyoglobin is around 434 nm.
-
Add the this compound solution to the cuvette at the desired final concentration.
-
Immediately begin recording absorbance spectra at regular time intervals.
-
Monitor the shift in the Soret peak from ~434 nm (deoxymyoglobin) to ~423 nm (carboxymyoglobin).
-
The amount of CO released can be calculated from the change in absorbance using the appropriate extinction coefficients for deoxymyoglobin and carboxymyoglobin.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound releases CO, which activates p38 MAPK and induces HO-1, leading to downstream effects.
Caption: A generalized workflow for experiments using this compound, emphasizing key steps.
Caption: A logical flow diagram for troubleshooting common issues with this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Triggerable, Trackable and Targetable Carbon Monoxide Releasing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent CO release from CORM-401
Welcome to the technical support center for CORM-401. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release carbon monoxide (CO)?
This compound, [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a manganese-based CO-releasing molecule. Unlike some other CORMs, its CO release is not spontaneous. The release is triggered by the presence of CO acceptors, such as heme proteins (e.g., myoglobin), and can be significantly enhanced by oxidants.[1][2] The mechanism of CO loss is dissociative and reversible, which contributes to the compound's relative stability in solution in the absence of a trigger.[1]
Q2: My CO release from this compound is inconsistent. What are the potential causes?
Inconsistent CO release is a common issue and can be attributed to several factors that critically influence the process. These include:
-
Presence and Concentration of CO Acceptors: this compound requires a CO acceptor, like myoglobin (B1173299), to release CO. The concentration of this acceptor can directly impact the rate and total amount of CO released.[1][3]
-
Oxidative State of the Microenvironment: The presence of oxidants, such as hydrogen peroxide (H₂O₂), can significantly increase the amount of CO liberated from this compound.[1][3][4] Variations in the levels of reactive oxygen species (ROS) in your experimental system can therefore lead to inconsistent results.
-
Solvent and Handling: While this compound can be dissolved in solvents like PBS and DMSO, its stability, particularly in DMSO, has been questioned, with some reports indicating a diminished CO-releasing capacity after exposure to DMSO.[5][6] It is also crucial to protect this compound solutions from light at all times, as carbonyl complexes can be light-sensitive.[1][4]
-
Buffer Composition: The type and concentration of the buffer used can affect the CO release rate and yield.[2][3]
-
Purity and Storage of this compound: The stability of this compound is critical. It is recommended to store aliquots of freshly prepared stock solutions at -20°C.[1] The quality of the compound is important for consistent results.[5]
Q3: How should I prepare and store this compound solutions?
For optimal and reproducible results, this compound should be freshly dissolved in an appropriate solvent, such as PBS, to a desired stock concentration (e.g., 5 mM).[1] Aliquots of this stock solution should be stored at -20°C and protected from light.[1] Some studies have used DMSO as a solvent; however, be aware of potential stability issues.[5][6]
Q4: What is ithis compound and why is it used as a control?
ithis compound is an inactive form of this compound that is unable to release CO.[7] It is typically prepared as an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄.[1] Using ithis compound as a control is essential to distinguish the biological effects specifically due to CO from those caused by the manganese core or the ligand of the parent molecule.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or very low CO release detected | Absence of a suitable CO acceptor. | Ensure your assay contains a heme protein like myoglobin to trigger CO release.[1] |
| Inappropriate solvent or degraded this compound stock. | Prepare fresh this compound stock solutions in the recommended solvent (e.g., PBS). If using DMSO, be mindful of potential degradation.[5][6] Always protect solutions from light. | |
| Incorrect assay conditions. | Verify the pH and temperature of your assay, as these can influence CO release kinetics.[3] | |
| Variable CO release between experiments | Inconsistent levels of oxidants in the experimental system. | If your system generates reactive oxygen species, this can enhance CO release.[1][3] Consider quantifying ROS levels or adding a controlled amount of an oxidant like H₂O₂ to standardize release. |
| Different concentrations of CO acceptor. | Ensure the concentration of the CO acceptor (e.g., myoglobin) is consistent across all experiments.[3] | |
| Light exposure. | Strictly protect all this compound solutions and experimental setups from light.[1] | |
| Buffer variability. | Use the same buffer at the same concentration for all experiments.[3] | |
| Unexpected biological effects with this compound | CO-independent effects of the molecule. | Always include an ithis compound control to differentiate between CO-mediated and non-CO-mediated effects.[1][7] |
| Solvent effects. | Run a vehicle control (the solvent used to dissolve this compound) to account for any biological effects of the solvent itself. |
Experimental Protocols
Myoglobin Assay for Measuring CO Release
This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO).
Materials:
-
Horse heart myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (B78146)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a 100 µM solution of myoglobin in PBS (pH 7.4).
-
Convert the myoglobin to deoxymyoglobin (dMb) by adding a small amount of sodium dithionite (e.g., 0.2%). The solution should be freshly prepared.
-
Maintain the dMb solution at 37°C.
-
Add the desired concentration of this compound to the dMb solution.
-
Immediately monitor the change in absorbance at specific wavelengths to follow the formation of MbCO. The Soret peak for dMb is around 434 nm, which shifts to around 423 nm for MbCO.
-
Calculate the amount of CO released based on the spectral changes and the extinction coefficients of dMb and MbCO.
Note: The use of sodium dithionite can itself influence the CO release from some CORMs.[8][9] It is important to be aware of this potential artifact.
Visualizations
Logical Workflow for Troubleshooting Inconsistent CO Release
Caption: Troubleshooting workflow for inconsistent this compound CO release.
Proposed Mechanism of Triggered CO Release from this compound
Caption: Factors influencing CO release from this compound.
Simplified Signaling Pathways Modulated by this compound-Derived CO
Caption: Potential signaling targets of CO released from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
CORM-401 degradation products and their effects
Welcome to the technical support center for CORM-401. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and offer guidance on troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release Carbon Monoxide (CO)?
This compound, or [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a manganese-based CO-releasing molecule. Unlike some other CORMs, it is relatively stable in aqueous solutions such as PBS and does not spontaneously release significant amounts of CO.[1][2] The release of CO is triggered by two primary mechanisms:
-
Presence of a CO Acceptor: this compound efficiently releases CO in the presence of heme-containing proteins, such as myoglobin (B1173299), which act as CO acceptors.[1]
-
Oxidative Environment: The presence of oxidants, such as hydrogen peroxide (H₂O₂), significantly enhances the rate and amount of CO released.[1][3]
A proposed mechanism for CO release involves an initial dissociation of an axial CO ligand from the manganese core, followed by further dissociation steps that can be accelerated by nucleophiles or oxidants.[4]
Q2: What are the expected degradation products of this compound?
Upon releasing its four CO molecules, the primary degradation product is the manganese-containing moiety and the dithiocarbamate (B8719985) ligand. While the precise structure of the final manganese complex in a biological environment is not fully elucidated, it is crucial to consider its potential biological activity.[5] For this reason, proper controls are essential in experiments.
Q3: Are there known biological effects of the this compound degradation products (the "iCORM")?
Yes, there is evidence that the CO-depleted form of this compound, often referred to as inactive CORM or iCORM, can exert biological effects. Some studies have shown that the manganese and/or the ligand components may have antioxidant or other signaling properties independent of CO.[6] For instance, an inactive form of this compound demonstrated protective effects against H₂O₂-induced damage, suggesting a potential anti-oxidant role for the manganese metal.[6] This underscores the critical importance of using the correct negative controls in your experiments.
Q4: How should I prepare and store this compound stock solutions?
This compound can be dissolved in either phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 5 mM.[1][7] It is crucial to protect the solution from light at all times. For storage, aliquots of the stock solution should be kept at -20°C, where they remain stable.[1]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
This is a common issue and can often be traced back to the variable nature of CO release from this compound.
-
Cause A: Variable CO Release Rate. The amount of CO released is highly dependent on the specific experimental conditions.
-
Cause B: Instability of Stock Solution. Although generally stable when stored correctly, improper handling can lead to degradation.
-
Solution: Always prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Confirm the CO-releasing capacity of your stock solution periodically using a myoglobin assay if you suspect degradation. This compound stock solutions in PBS have been shown to be stable for up to 7 days when stored properly.[8][9]
-
Issue 2: Observing an effect with the "inactive" control (ithis compound).
This indicates a CO-independent effect, which must be accounted for to correctly interpret your results.
-
Cause: The manganese core or the dithiocarbamate ligand of this compound may have inherent biological activity.[5][6]
-
Solution 1: Use the appropriate iCORM control. There are two main types of inactive controls used in the literature. It is crucial to select the one that best fits your experimental question.
-
CO-depleted this compound: Prepared by incubating a stock solution of this compound (e.g., 5 mM in solution) for an extended period (e.g., 36 hours at 37°C) to allow for the complete release and dissipation of CO.[10] This controls for the effects of the degradation products.
-
Ligand and Metal Salt Mixture: An equimolar mixture of sarcosine-N-dithiocarbamate and manganese sulfate (B86663) (MnSO₄).[1] This controls for the effects of the constituent parts of the this compound molecule that are not related to the specific structure of the CO-depleted complex.
-
-
Solution 2: Acknowledge and discuss CO-independent effects. If your iCORM control shows activity, this is a valid finding. Your results should be interpreted as the combined effect of CO and the carrier molecule, and the specific contribution of CO should be delineated by comparing the effects of this compound to ithis compound.
-
Issue 3: Discrepancy in the amount of CO detected.
Different methods for quantifying CO can yield different results, leading to confusion about the actual dose of CO being delivered.
-
Cause: The myoglobin assay, a common method for CO quantification, can be influenced by the presence of reducing agents and the concentration of myoglobin itself.[4] Gas chromatography (GC) provides a more direct measurement of released CO but may be less accessible.[4]
-
Solution: When reporting your results, clearly state the method used for CO quantification. If using the myoglobin assay, ensure that your protocol is standardized and that you account for the dependence of CO release on the myoglobin concentration. Be aware that the myoglobin assay may overestimate the amount of bioavailable CO compared to GC.[4]
-
Data Presentation: Quantitative Analysis of this compound CO Release
The release of CO from this compound is not fixed and depends on experimental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Influence of Myoglobin Concentration on CO Release
| This compound Concentration (μM) | Myoglobin Concentration (μM) | Moles of CO Released per Mole of this compound |
| 10 | 50 | 2.5 |
| 10 | 100 | 2.8 |
| 10 | 200 | 3.0 |
| (Data sourced from[4]) |
Table 2: Effect of H₂O₂ on CO Release
| This compound Concentration (μM) | H₂O₂ Concentration (μM) | Approximate Fold Increase in CO Production |
| 20 | 5 | 5 |
| 20 | 10 | 10 |
| 20 | 20 | 15 |
| (Data sourced from[4]) |
Table 3: CO Release Kinetics
| Parameter | Value | Conditions |
| Half-life (t₁/₂) | 4.5 min | In Evans minimal medium at 37°C, pH 7.4[5] |
| Half-life (t₁/₂) | 0.8 min | In the presence of a CO acceptor[2] |
| Moles of CO Released | ~2.5 mol/mol | In Evans minimal medium at 37°C, pH 7.4[5] |
| Moles of CO Released | Up to 3.2 mol/mol | In PBS with myoglobin[4] |
Experimental Protocols
Protocol 1: Preparation of this compound and ithis compound Solutions
-
This compound Stock Solution (5 mM):
-
Weigh the appropriate amount of this compound powder in a light-protected tube.
-
Add sterile PBS or DMSO to achieve a final concentration of 5 mM.
-
Vortex briefly until fully dissolved.
-
Store in aliquots at -20°C, protected from light.
-
-
ithis compound (CO-depleted) Preparation:
-
Prepare a 5 mM stock solution of this compound in your desired solvent (e.g., PlasmaLyte solution or cell culture medium).[10]
-
Incubate the solution in a cell culture incubator at 37°C for 36 hours to allow for complete CO release.[10]
-
The resulting solution can be stored at -20°C and used as a negative control for the degradation products.[10]
-
-
ithis compound (Component Mixture) Preparation:
-
Prepare equimolar stock solutions of sarcosine-N-dithiocarbamate and MnSO₄ in your experimental buffer.
-
Immediately before use, mix the two solutions in a 1:1 molar ratio to create the ithis compound control.
-
Protocol 2: Quantification of CO Release using the Myoglobin Assay
This protocol is adapted from standard methods described in the literature.[1]
-
Reagent Preparation:
-
Prepare a solution of horse heart myoglobin (e.g., 100 µM) in PBS (pH 7.4).
-
Prepare a fresh solution of sodium dithionite (B78146) (e.g., 0.2% w/v) to convert myoglobin to deoxymyoglobin.
-
-
Assay Procedure:
-
In a cuvette, add the myoglobin solution.
-
Add a small amount of the sodium dithionite solution to convert the myoglobin to its deoxygenated form (dMb). The solution should change color.
-
Place the cuvette in a spectrophotometer and maintain the temperature at 37°C.
-
Record a baseline spectrum.
-
Add your this compound solution to the cuvette to initiate CO release.
-
Monitor the change in absorbance at the characteristic wavelengths for carboxymyoglobin (CO-Mb) formation (typically a shift in the Soret peak).
-
Calculate the amount of CO-Mb formed using the appropriate extinction coefficients to determine the moles of CO released.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Experimental workflow for using this compound, from preparation to degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 3. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
how to prepare inactive CORM-401 (iCORM-401) control
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and use of inactive CORM-401 (ithis compound) as a negative control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ithis compound and why is it used as a negative control?
A1: ithis compound is the inactive form of this compound, a carbon monoxide-releasing molecule. It is used as a negative control in experiments to distinguish the biological effects specifically caused by carbon monoxide (CO) from those that might be induced by the molecular scaffold of the CORM itself.[1][2] By using ithis compound, which has released all its CO, researchers can ensure that any observed effects with active this compound are indeed due to the action of CO.
Q2: How is ithis compound prepared?
A2: The recommended and most scientifically sound method for preparing ithis compound is through aging and incubation. This process involves dissolving this compound in a suitable solvent and incubating it for a sufficient period to ensure the complete release of CO. A commonly used protocol is to incubate a stock solution of this compound (e.g., 5 mM in PlasmaLyte solution) for 36 hours at 37°C.[3] An alternative method involving the mixture of manganese sulfate (B86663) and a ligand has been reported but is not recommended due to chemical inconsistencies, such as the differing oxidation states of manganese.
Q3: How can I be sure that my ithis compound is fully inactive?
A3: The absence of CO release from your prepared ithis compound solution should be validated. The standard method for this is the myoglobin (B1173299) assay.[1][4] This spectrophotometric assay detects the conversion of deoxymyoglobin to carboxymyoglobin in the presence of CO.[4][5][6] A properly prepared ithis compound solution should not cause a significant shift in the myoglobin spectrum, indicating no CO is being released.
Q4: What are the recommended storage conditions for ithis compound?
A4: Once prepared and its inactivity confirmed, the ithis compound stock solution can be stored frozen at -80°C for use in subsequent experiments.[3] It is advisable to aliquot the solution before freezing to avoid multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of ithis compound by Incubation
Objective: To prepare a CO-depleted solution of this compound for use as a negative control.
Materials:
-
This compound powder
-
Anhydrous, research-grade solvent (e.g., PlasmaLyte solution, Phosphate Buffered Saline (PBS))
-
Sterile, light-protected tubes
-
Cell culture incubator or water bath at 37°C
-
Vortex mixer
Methodology:
-
Prepare a stock solution of this compound (e.g., 5 mM) by dissolving the powder in the chosen solvent. Ensure the solution is well-mixed by vortexing.
-
Protect the solution from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubate the this compound stock solution for 36 hours in a cell culture incubator at 37°C.[3] This allows for the complete liberation of CO.
-
After incubation, the resulting ithis compound solution is ready for validation of inactivity.
-
For long-term storage, aliquot the solution and freeze at -80°C.[3]
Protocol 2: Validation of ithis compound Inactivity using the Myoglobin Assay
Objective: To confirm the absence of CO release from the prepared ithis compound solution.
Materials:
-
Horse heart myoglobin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium dithionite (B78146)
-
Prepared ithis compound solution
-
Active this compound solution (as a positive control)
-
UV/Vis spectrophotometer
Methodology:
-
Prepare a solution of myoglobin (e.g., 50 µM) in PBS.
-
Reduce the myoglobin to deoxymyoglobin by adding a small amount of fresh sodium dithionite and gently mixing until the solution changes color.
-
Record the baseline spectrum of the deoxymyoglobin solution.
-
Add a known concentration of the prepared ithis compound solution to the deoxymyoglobin solution and immediately begin recording spectra at regular intervals.
-
Observe for any spectral shift indicative of carboxymyoglobin formation (characteristic peaks around 540 nm and 579 nm). A lack of a significant shift confirms the inactivity of the ithis compound.
-
As a positive control, perform a separate experiment using the active this compound solution to confirm that the assay is working correctly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Inactivation of this compound | Incubation time was too short or the temperature was too low. | Ensure the incubation is carried out for the full recommended duration (e.g., 36 hours) at the correct temperature (37°C). Re-validate using the myoglobin assay. |
| The initial concentration of this compound was too high for efficient CO release under the chosen conditions. | Prepare a fresh stock solution at the recommended concentration (e.g., 5 mM). | |
| Precipitation of ithis compound during storage | The solvent is not suitable for the compound at low temperatures. | Consider preparing fresh ithis compound before each experiment. If storage is necessary, try a different buffer system or add a cryoprotectant, but validate its compatibility with your experimental system. |
| The concentration of the ithis compound solution is too high. | Prepare and store a more dilute stock solution. | |
| Inconsistent experimental results with ithis compound | Variability in the preparation of ithis compound. | Strictly adhere to the standardized preparation protocol for every batch. Always validate the inactivity of a new batch before use. |
| Contamination of the ithis compound solution. | Use sterile techniques and high-purity reagents for the preparation. | |
| The effects observed are independent of CO and related to the molecular scaffold. | This is the intended purpose of the ithis compound control. If both this compound and ithis compound produce the same effect, it is likely not mediated by CO.[7] |
Quantitative Data Summary
| Property | This compound | ithis compound (prepared by incubation) | Reference(s) |
| Solubility | Water-soluble (often prepared in PBS or other biological buffers); Soluble in DMSO. | Assumed to have similar solubility to the parent compound in the same solvent. | [8] |
| CO Release | Releases up to 3 molar equivalents of CO. Release is accelerated by oxidants. | Should exhibit no detectable CO release. | [1][8] |
| Stability in Solution (Active Form) | Relatively stable in solution, with CO release triggered by factors like temperature and the presence of CO acceptors. | The "spent" solution is stable in its CO-depleted form. | [3][8] |
| Storage | Recommended to be stored as a powder at -20°C, protected from light. Stock solutions should be freshly prepared or stored for a limited time. | Prepared stock solutions can be stored at -80°C. | [3] |
Visualizations
Caption: Experimental workflow for the preparation and validation of inactive this compound.
Caption: Rationale for using ithis compound as a negative control in experiments.
References
- 1. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of the deoxy-myoglobin/carbonmonoxy-myoglobin UV-vis assay for reliable determination of CO-release rates from organometallic carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CORM-401
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CORM-401. The focus is on addressing potential CO-independent effects and ensuring robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release Carbon Monoxide (CO)?
This compound, or [Mn(CO)4(S2CNMe(CH2CO2H))], is a water-soluble, manganese-based CO-releasing molecule.[1][2] It is designed to deliver controlled amounts of CO to biological systems. The release of CO from this compound is a dissociative and reversible process.[1] Several factors can influence the rate and extent of CO release, including the presence of CO acceptors (like heme proteins), oxidants, and nucleophiles.[3][4][5]
Q2: What are the known CO-independent effects of this compound?
While this compound is primarily used as a CO donor, it is crucial to consider its effects that are independent of CO release. These have been observed in various experimental settings:
-
Mitochondrial Uncoupling: this compound can act as a mitochondrial uncoupler, affecting cellular respiration.[6][7]
-
Membrane Polarization: In bacteria, this compound has been shown to polarize the cytoplasmic membrane in a manner similar to an uncoupler.[1][6]
-
Antioxidant Properties: The manganese core of this compound may have inherent antioxidant properties, contributing to its protective effects against oxidative stress.[6]
-
Direct Molecular Interactions: The this compound molecule itself, or its degradation products other than CO, may interact with cellular components.
Q3: How can I control for CO-independent effects in my experiments?
The most effective control is the use of an "inactive" form of this compound (ithis compound). ithis compound is the this compound molecule that has already released its CO. An equimolar mixture of sarcosine-N-dithiocarbamate and MnSO4 has also been used as a control for non-CO related effects.[3] By comparing the effects of this compound to ithis compound, researchers can distinguish between CO-dependent and CO-independent activities.[3][8]
Q4: What is the stability of this compound in different solvents and storage conditions?
This compound should be stored at -20°C, protected from light.[2][3] While it has good water solubility, its stability in solution, particularly in DMSO, can be a concern.[2][9][10] Stock solutions in DMSO may show a significantly diminished CO-releasing capacity over time.[9][10] It is recommended to prepare fresh solutions for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Variability in CO release from this compound.
-
Troubleshooting Step: The CO release from this compound is highly dependent on the experimental conditions.[4][5] Factors such as the presence of oxidants (e.g., H₂O₂), nucleophiles, and CO acceptors (e.g., myoglobin) can significantly alter the rate and amount of CO released.[3][4][11] Ensure that these conditions are consistent across all experiments. It is advisable to pre-determine the CO release profile under your specific experimental conditions using a myoglobin (B1173299) assay.[1]
-
-
Possible Cause: Degradation of this compound stock solution.
-
Possible Cause: CO-independent effects of this compound.
Issue 2: Difficulty in attributing observed effects solely to Carbon Monoxide.
-
Possible Cause: The observed biological effects may be a combination of CO-dependent and CO-independent mechanisms.
-
Troubleshooting Step: In addition to using ithis compound, consider using CO gas or CO dissolved in solution as a positive control.[4][5] If the effects of this compound are not replicated by CO gas but are absent with ithis compound, it suggests a CO-dependent effect that may be influenced by the delivery mechanism of the CORM. If the effects are still present with ithis compound, it points to a CO-independent mechanism.
-
Quantitative Data Summary
Table 1: CO Release Characteristics of this compound
| Parameter | Value | Conditions | Reference |
| Moles of CO released per mole of this compound | Up to 3 | Dependent on myoglobin concentration | [3][11] |
| Moles of CO released per mole of this compound | 2.5, 2.8, and 3.0 | 10 μM this compound in the presence of 50 μM, 100 μM, and 200 μM myoglobin, respectively, in PBS (pH 7.4) | [4] |
| Half-life (t₁/₂) of CO release | 4.5 min | In Evans minimal medium with glucose at 37°C | [1] |
| Effect of Oxidants on CO Release | Increased CO release | In the presence of H₂O₂, tert-butyl hydroperoxide, or hypochlorous acid | [3][4][11] |
| CO Release at Different Temperatures | ~15 times more CO released at 37°C compared to 4°C | In PlasmaLyte and UW solutions | [12] |
Table 2: Experimentally Used Concentrations of this compound
| Application | Concentration | Cell/System Type | Reference |
| Vasodilation | 25 μM | Isolated rat aortic rings | [2] |
| Inhibition of Glycolysis & Mitochondrial Respiration | 10-100 μM | Human endothelial cells | [2] |
| Anti-inflammatory Effects | 100 μM | Human umbilical vein endothelial cells (HUVECs) | [13] |
| Protection against Oxidative Stress | 50 μM | Murine intestinal epithelial MODE-K cells | [14][15] |
| Renal Protection | 200 μM (total) | Ex vivo porcine kidney | [12] |
Key Experimental Protocols
1. Preparation of this compound and ithis compound Solutions
-
This compound Stock Solution:
-
Weigh the desired amount of this compound powder in a light-protected tube.
-
Dissolve in an appropriate solvent (e.g., PBS or DMSO) to the desired stock concentration (e.g., 5 mM).[2][3]
-
Vortex briefly to ensure complete dissolution.
-
Store aliquots at -20°C and protect from light.[3] Prepare fresh for optimal results.
-
-
inactivethis compound (ithis compound) Preparation:
-
Prepare a stock solution of this compound as described above.
-
To liberate the CO, incubate the stock solution for an extended period (e.g., 36 hours) at 37°C in a cell culture incubator.[12]
-
The resulting ithis compound solution can be stored at -80°C for use as a negative control.[12] Alternatively, an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄ can be used as a control for non-CO related effects.[3]
-
2. Myoglobin Assay for CO Release
This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO).
-
Prepare a solution of myoglobin (e.g., 100 µM) in PBS (pH 7.4).
-
Reduce the myoglobin to deoxy-Mb by adding a small amount of sodium dithionite (B78146) (e.g., 0.2%).
-
Maintain the deoxy-Mb solution at 37°C.
-
Add the this compound solution to the deoxy-Mb solution.
-
Monitor the change in absorbance at the Soret band to quantify the formation of MbCO over time.[1]
Visualizations
Caption: Experimental workflow for dissecting CO-independent effects of this compound.
Caption: Signaling pathways modulated by this compound, highlighting both CO-dependent and CO-independent effects.
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1001015-18-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
CORM-401 & Oxidants: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of oxidants on the carbon monoxide (CO) release rate of CORM-401.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of oxidants on the CO release from this compound?
A1: The CO release from this compound is significantly influenced and often dependent on the presence of an oxidant.[1][2] Oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP), and hypochlorous acid (HClO) have been shown to increase the amount of CO liberated from this compound.[1][3][4] This is attributed to the redox-sensitive nature of this compound, which is a Manganese(I) complex.[1]
Q2: Is the CO release from this compound dependent on the concentration of the oxidant?
A2: Yes, the enhancement of CO release is concentration-dependent. For instance, studies have shown that increasing concentrations of H₂O₂ lead to a proportional increase in CO production from this compound.[1]
Q3: What happens to this compound's ability to release CO after an initial reaction with an oxidant?
A3: After an initial burst of CO release triggered by an oxidant, the ability of the this compound byproduct to further release CO is diminished. In the presence of H₂O₂, the residual CO release decreases in a concentration-dependent manner.[1]
Q4: Are there any CO-independent effects of this compound, especially in the context of oxidative stress?
A4: Yes, some studies suggest that this compound may have biological effects that are independent of CO release. For example, inactive this compound, which does not release CO, has been shown to exert protective effects against oxidative damage, suggesting a potential antioxidant role for the manganese metal itself.[5]
Q5: How should I prepare and handle this compound for my experiments?
A5: this compound is typically dissolved in a suitable solvent like DMSO or PBS to create a stock solution, which should be stored at -20°C and protected from light.[3][6][7] It is important to note that the stability of this compound in solution can be a concern, and its CO-releasing capacity may diminish after exposure to DMSO or aqueous solutions.[8][9] Therefore, it is recommended to use freshly prepared solutions for experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no CO release detected from this compound. | Absence of a CO acceptor or an oxidant. | This compound releases minimal CO in the absence of a nucleophile or oxidant.[1] Ensure your experimental buffer contains a CO acceptor like myoglobin (B1173299) or that you have added an appropriate oxidant to trigger CO release. |
| Inconsistent CO release rates between experiments. | 1. Degradation of this compound stock solution.2. Variability in oxidant concentration.3. Presence of interfering substances. | 1. Prepare fresh this compound solutions for each experiment.[8][9]2. Precisely control the concentration of the oxidant used.3. Be aware that components of your media or buffer could interact with this compound. For example, sodium dithionite (B78146), often used in the myoglobin assay, can accelerate CO release.[1] |
| Observed biological effects do not correlate with expected CO release. | 1. CO-independent effects of this compound.2. The actual amount of CO released is different than assumed. | 1. Use an inactive form of this compound (ithis compound) as a negative control to distinguish between CO-dependent and CO-independent effects.[5][10]2. Quantify the CO release under your specific experimental conditions using a reliable method like the myoglobin assay. |
| Difficulty in measuring CO release using the myoglobin assay. | Interference from colored or insoluble components. | For samples with low water solubility or intense color that interfere with optical absorption measurements, consider a modified myoglobin assay protocol, such as incorporating the CORM into polymer beads.[11] |
Quantitative Data Summary
The following table summarizes the quantitative effect of hydrogen peroxide on CO release from this compound.
| This compound Concentration | H₂O₂ Concentration | Fold Increase in CO Production (approx.) | Reference |
| 20 µM | 5 µM | 5-fold | [1] |
| 20 µM | 10 µM | 10-fold | [1] |
| 20 µM | 20 µM | 15-fold | [1] |
Experimental Protocols
Myoglobin Assay for Measuring CO Release
This protocol is a standard method for quantifying the amount of CO released from CORMs.[1][11]
Principle: This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO) upon binding of CO.
Materials:
-
This compound
-
Myoglobin (from equine skeletal muscle)
-
Sodium dithionite
-
Phosphate-buffered saline (PBS), pH 7.4
-
Oxidant of choice (e.g., H₂O₂)
-
Spectrophotometer
Procedure:
-
Preparation of Deoxymyoglobin (deoxy-Mb):
-
Dissolve myoglobin in PBS (pH 7.4).
-
Add a small amount of sodium dithionite (e.g., a few crystals) to the myoglobin solution to reduce the heme iron from Fe³⁺ to Fe²⁺, resulting in deoxy-Mb. The solution will change color from brown to red.
-
-
Reaction Setup:
-
In a sealed cuvette or reaction vessel, add the desired concentration of this compound to a solution containing deoxy-Mb.
-
To investigate the effect of an oxidant, add the desired concentration of the oxidant to the reaction mixture.
-
-
Measurement:
-
Immediately after adding this compound, monitor the change in absorbance at specific wavelengths to follow the formation of MbCO. The conversion of deoxy-Mb to MbCO can be followed by the shift in the Soret peak from approximately 434 nm to 423 nm.
-
Record the absorbance spectrum over time until no further change is observed.
-
-
Calculation:
-
The amount of MbCO formed is calculated using the change in absorbance and the known extinction coefficients for deoxy-Mb and MbCO. This value is then used to determine the moles of CO released per mole of this compound.
-
Visualizations
Caption: Workflow for measuring CO release from this compound using the myoglobin assay.
Caption: The effect of an oxidant on the CO release cascade of this compound.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
preventing premature CO release from CORM-401
CORM-401 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of this compound in your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges, with a focus on preventing premature or unintended carbon monoxide (CO) release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of CO release?
A1: this compound, or Tetracarbonyl[N-(dithiocarboxy-κS,κS′)-N-methylglycine]manganate, is a manganese-based CO-releasing molecule. It is designed to be relatively stable in solution but can release up to three molar equivalents of CO.[1][2] Its CO release is significantly enhanced in the presence of a CO acceptor (like heme proteins, e.g., myoglobin) or certain biological oxidants.[1][3][4] This sensitivity to its environment allows for controlled CO delivery under specific experimental conditions.[1]
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: Store the powder at -20°C, protected from light.[2]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. For short-term storage (up to one month), aliquots can be kept at -20°C. For longer-term storage (up to six months), store aliquots at -80°C.[5] Always protect solutions from light.[1][2] One study noted that this compound stock solutions were stable for up to 7 days.[6] However, it's also been reported that exposure to DMSO or aqueous solutions can diminish its CO-releasing capacity over time, making it crucial to use freshly prepared solutions whenever possible.[7]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mg/mL).[2] For experimental use, this stock solution can then be diluted into your aqueous buffer or cell culture medium. Be aware that the stability and CO-release kinetics can be affected by the final solvent composition.[7][8]
Q4: What is "ithis compound" and when should I use it as a control?
A4: "ithis compound" refers to an inactive control compound that does not release CO but contains the molecular components of this compound after CO release. It is used to distinguish the biological effects of CO from the effects of the carrier molecule itself. A commonly used preparation for ithis compound is an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄.[1] It is essential to include this control in your experiments to validate that the observed effects are specifically due to the released CO.
Troubleshooting Guide: Preventing Premature CO Release
Premature or uncontrolled CO release is a significant concern as it can lead to off-target effects and misinterpretation of experimental data. CO release from this compound is known to be influenced by oxidants and nucleophiles.[3][4][7] This guide will help you identify and mitigate potential causes.
Q5: My untreated control group (containing this compound but no experimental stimulus) is showing a biological effect. What could be the cause?
A5: This strongly suggests premature CO release. Use the following flowchart and table to diagnose the potential cause.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of frequently applied carbon monoxide releasing molecules (CORMs) in typical CO-sensitive model systems - A comparative in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
quality assurance for commercial CORM-401
Technical Support Center: CORM-401
Welcome to the technical support center for commercial this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Carbon Monoxide-Releasing Molecule 401, is a manganese-based compound designed to deliver controlled amounts of carbon monoxide (CO) to biological systems.[1] CO is a gasotransmitter involved in various cellular processes, and this compound serves as a tool to study its physiological and pathological roles.[1][2] The proposed mechanism for CO release involves a multi-step process that can be initiated by the dissociation of a CO ligand from the manganese core, followed by nucleophilic substitution and further dissociation to release additional CO molecules.[2][3]
Q2: How should I store and handle solid this compound?
A2: Solid this compound should be stored at -20°C, protected from light. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture, which can affect stability. The compound is a light yellow to dark yellow powder.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO (up to 10 mg/mL) and water (up to 1 mg/mL). For biological experiments, it is common to first dissolve this compound in a suitable solvent like DMSO or PBS to create a concentrated stock solution.[4] It has been noted that the stability of this compound in DMSO or aqueous solutions can be limited, leading to a diminished CO-release capacity over time.[5] Therefore, it is highly recommended to prepare fresh solutions for each experiment.
Q4: How should I store stock solutions of this compound?
A4: Long-term storage of this compound in solution is not recommended due to potential instability.[5] If necessary, prepare aliquots of freshly made stock solutions in tightly sealed vials and store them at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.
Q5: What is ithis compound and when should I use it?
A5: ithis compound, or inactive this compound, is used as a negative control in experiments.[1] It is a compound that does not release CO but contains the other components of the this compound molecule. Using ithis compound helps to ensure that the observed biological effects are due to the released carbon monoxide and not the carrier molecule itself.[1][4]
Troubleshooting Guide
Problem 1: Inconsistent or no CO release detected.
-
Question: I am not observing the expected levels of carbon monoxide release from my this compound solution. What could be the cause?
-
Answer: The CO release from this compound is highly dependent on the experimental conditions. Several factors can influence the rate and amount of CO released:
-
Presence of a CO Acceptor: this compound releases CO more rapidly and efficiently in the presence of a CO acceptor, such as a heme protein like myoglobin (B1173299) or hemoglobin.[3][4] Without an acceptor, the compound is relatively stable in solution.
-
Presence of Oxidants/Reductants: Oxidants like hydrogen peroxide (H₂O₂) can significantly increase the amount of CO liberated from this compound.[2][4][6] Conversely, the presence of reducing agents like sodium dithionite (B78146) can also enhance the kinetics of CO release.[3]
-
Temperature: Temperature is a critical factor. CO release is significantly higher at 37°C compared to 4°C.[7]
-
Compound Stability: The stability of this compound in solution, especially in DMSO and aqueous buffers, can be limited.[5] Ensure you are using freshly prepared solutions for your experiments.
-
Problem 2: No biological effect observed in my cell culture or in vivo model.
-
Question: I have treated my cells/animal model with this compound, but I am not seeing the expected biological response (e.g., vasodilation, anti-inflammatory effect). What should I check?
-
Answer: If you are not observing a biological effect, consider the following troubleshooting steps:
-
Verify CO Release: First, confirm that CO is being released under your specific experimental conditions using a quantitative method (see Experimental Protocols section). The complex nature of CO release means it may not be occurring as expected in your system.[2][5]
-
Concentration: The effective concentration of this compound can vary. For example, effects on endothelial cells have been reported in the 10-100 µM range.[8] You may need to perform a dose-response curve to find the optimal concentration for your model.
-
Use of Controls: Ensure you are using appropriate controls, including a vehicle control and an inactive ithis compound control, to rule out CO-independent effects.[1]
-
Cellular Uptake and Target Engagement: Consider if the compound is reaching its intended biological target. The effects of this compound can be linked to intracellular CO accumulation.[4]
-
CO-Independent Effects: Be aware that some biological effects of CORMs may be independent of CO release.[2][9] The manganese core itself may have biological activity.[10]
-
Problem 3: High variability between experimental repeats.
-
Question: My results with this compound are highly variable from one experiment to the next. How can I improve consistency?
-
Answer: High variability is a known challenge with this compound due to its sensitive nature.[2][5] To improve consistency:
-
Standardize Preparation: Always prepare fresh solutions of this compound immediately before use. Do not use stock solutions that have been stored for extended periods.[5]
-
Control Environmental Factors: Tightly control experimental parameters such as temperature, pH, and light exposure.[4][7] this compound should be protected from light at all times.[4]
-
Characterize Each Batch: The quality of commercial this compound can be a concern.[5] If possible, perform a quality control check on each new batch to verify its CO-releasing properties before starting a series of experiments.
-
Predetermine CO Release: It is strongly recommended to predetermine the CO production yield and rate under your specific experimental conditions before conducting biological experiments.[5]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1001015-18-4 | [11] |
| Molecular Formula | C₈H₆MnNO₆S₂ | [11] |
| Molecular Weight | 331.2 g/mol | [11] |
| Appearance | Light yellow to dark yellow powder | |
| Purity (Typical) | ≥98% (HPLC) | [11] |
| Solubility | DMSO: ≥10 mg/mLH₂O: ≥1 mg/mL |
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Storage Conditions | Recommended Duration | Source |
| Solid | -20°C | Tightly sealed vial, protect from light | Up to 6 months | |
| Stock Solution | -20°C | Tightly sealed aliquots | Up to 1 month (use fresh if possible) | [4] |
Experimental Protocols
Key Experiment: Myoglobin Assay for Measuring CO Release
This protocol provides a method to quantify the amount of CO released from this compound by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxymyoglobin (MbCO).
Methodology:
-
Reagent Preparation:
-
Prepare a solution of myoglobin (from equine skeletal muscle) in a phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
To create deoxy-Mb, freshly prepare a solution of sodium dithionite and add a small amount to the myoglobin solution to chemically reduce the heme iron from Fe³⁺ to Fe²⁺. The solution should change color from brown to reddish-purple.
-
-
Spectrophotometer Setup:
-
Set up a spectrophotometer to measure the absorbance spectrum, typically between 400 and 600 nm.
-
Blank the instrument with the phosphate buffer.
-
-
Baseline Measurement:
-
Add the deoxy-Mb solution to a cuvette and record the baseline absorbance spectrum. The characteristic Soret peak for deoxy-Mb is around 434 nm.
-
-
Initiating the Reaction:
-
Add a known concentration of freshly prepared this compound solution to the cuvette containing the deoxy-Mb solution. Mix quickly by gentle inversion.
-
-
Data Acquisition:
-
Immediately begin recording absorbance spectra at regular time intervals (e.g., every 30 seconds) for a set duration.
-
As this compound releases CO, it will bind to the deoxy-Mb, forming MbCO. This causes a shift in the Soret peak from ~434 nm to ~423 nm.
-
-
Calculation of CO Release:
-
The concentration of MbCO formed can be calculated using the Beer-Lambert law (A = εcl) and the change in absorbance at 423 nm. The molar extinction coefficient for MbCO at this wavelength is required.
-
The moles of CO released per mole of this compound can then be determined. It's important to note that the yield can be variable and dependent on the concentration of myoglobin used.[2][4]
-
Mandatory Visualizations
References
- 1. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. molnova.cn [molnova.cn]
Navigating CORM-401 Activity: A Technical Guide to Buffer Composition and Experimental Success
For researchers, scientists, and drug development professionals utilizing the carbon monoxide-releasing molecule CORM-401, achieving consistent and reproducible results is paramount. This technical support center provides essential guidance on the critical impact of buffer composition on this compound activity, offering troubleshooting advice and detailed experimental protocols to ensure the integrity of your research. The CO-releasing properties of this compound are exquisitely sensitive to its chemical environment, making a thorough understanding of these factors essential for accurate interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing inconsistent CO release. What are the most likely causes?
A1: Inconsistent CO release from this compound is a common issue and is often traced back to variations in the experimental buffer or solution. The rate and amount of CO liberated are significantly influenced by several factors:
-
Presence of CO Acceptors: this compound's CO release is enhanced in the presence of heme proteins like myoglobin (B1173299), which act as CO acceptors. Variations in the concentration of such proteins in your assay will directly impact the observed CO release kinetics.
-
Oxidants and Reductants: The presence of oxidants, such as hydrogen peroxide (H₂O₂), can increase the amount of CO released from this compound.[1] Conversely, the presence of reducing agents may also alter the release profile. Ensure consistent levels of these agents across experiments.
-
Buffer Composition: The type of buffer, its pH, and ionic strength are critical determinants of this compound stability and CO release. It is crucial to use the exact same buffer composition for all related experiments.
-
Light Exposure: this compound solutions should be protected from light to prevent potential photodegradation and altered CO release.
-
Solvent for Stock Solution: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS) to prepare stock solutions. The stability of this compound in these solvents can vary, potentially affecting subsequent experiments.
Q2: Which buffer should I use for my experiments with this compound?
-
Phosphate-Buffered Saline (PBS): PBS is a commonly used buffer for this compound experiments. However, the concentration of phosphate (B84403) can influence CO release.
-
Potassium Phosphate (KPi) Buffer: Studies have characterized this compound's CO release in KPi buffer, providing some quantitative data.
-
Tris and HEPES Buffers: While less documented for this compound, these buffers are common in biological assays. It is important to note that Tris contains a primary amine that could potentially interact with the CORM. HEPES is generally considered more inert.
Recommendation: For consistency, it is advisable to choose one buffer system and use it across all comparative experiments. We recommend initially testing the CO release profile of this compound in your chosen buffer system using the myoglobin assay (see Experimental Protocols section).
Q3: How do I prepare the inactive this compound (ithis compound) control?
A3: An inactive control is crucial to distinguish the effects of CO from those of the this compound molecule itself or its byproducts. ithis compound can be prepared by dissolving this compound in the experimental buffer and allowing it to completely release its CO prior to the experiment. This is typically achieved by incubating the solution for an extended period (e.g., 24-48 hours) at 37°C in the dark. The solution should then be purged with nitrogen to remove any remaining dissolved CO.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low CO release detected | Absence of a CO acceptor in the assay. | Ensure your assay includes a CO acceptor like myoglobin, especially for in vitro characterization. |
| Inactive this compound stock solution. | Prepare fresh this compound stock solutions regularly and store them protected from light at -20°C. | |
| Inappropriate buffer conditions. | Verify the pH and composition of your buffer. Consider testing a different buffer system. | |
| CO release is too rapid or erratic | Presence of unintended oxidants or reductants. | Use high-purity water and reagents for buffer preparation. Analyze your experimental medium for potential contaminants. |
| Temperature fluctuations. | Maintain a constant and controlled temperature throughout the experiment. | |
| High background signal in the myoglobin assay | Turbidity of the myoglobin solution. | Centrifuge the myoglobin solution before use to remove any precipitates. |
| Interference from other components in the sample. | Run a blank control with all components except this compound to determine the background absorbance. | |
| Biological effect observed with ithis compound | The effect is independent of CO and is caused by the manganese core or the ligand of the CORM. | This is a valid experimental outcome and should be reported as a CO-independent effect of the molecule. |
Data Presentation
Table 1: CO Release from this compound in Different Media
| Medium | Temperature (°C) | Moles of CO Released per Mole of this compound | Half-life (t½) of CO Release (minutes) |
| Defined Growth Medium | 37 | ~2.5 | ~4.5 |
| 0.1 M Potassium Phosphate Buffer | 37 | ~2.4 | ~5.0 |
Note: Data is compiled from published studies and serves as a general guide. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
Myoglobin Assay for Measuring CO Release from this compound
This spectrophotometric assay is the standard method for quantifying CO release from CORMs. It is based on the change in the absorbance spectrum of myoglobin upon binding to CO.
Materials:
-
Horse heart myoglobin
-
Your chosen experimental buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 7.4)
-
Sodium dithionite (B78146)
-
This compound
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Prepare a myoglobin stock solution: Dissolve myoglobin in the experimental buffer to a concentration of approximately 1 mg/mL.
-
Prepare the deoxymyoglobin solution: In a cuvette, dilute the myoglobin stock solution with the experimental buffer to a final concentration of ~10-20 µM. Add a few grains of sodium dithionite to reduce the myoglobin to deoxymyoglobin. The solution should change color from red-brown to purple.
-
Record the baseline spectrum: Scan the absorbance of the deoxymyoglobin solution from 400 to 600 nm. The spectrum should show a characteristic peak for deoxymyoglobin at around 434 nm.
-
Initiate the reaction: Add a small volume of your this compound solution to the cuvette to achieve the desired final concentration. Mix quickly by inverting the cuvette.
-
Monitor the spectral changes: Immediately start recording the absorbance spectra at regular time intervals (e.g., every 30 seconds) for a desired period.
-
Data Analysis: The formation of carboxymyoglobin (Mb-CO) is monitored by the increase in absorbance at 423 nm and the decrease at 434 nm. The concentration of Mb-CO can be calculated using the Beer-Lambert law and the known extinction coefficients for deoxymyoglobin and carboxymyoglobin. The rate of CO release can then be determined from the kinetic data.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are often mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to activate the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the immune and inflammatory responses. This compound can modulate this pathway, often leading to anti-inflammatory effects.
References
Validation & Comparative
A Comparative Guide to CORM-401 and CORM-A1: CO Release and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide-releasing molecules (CORMs) have emerged as a promising class of therapeutic agents, offering a method for the controlled delivery of carbon monoxide (CO), a gasotransmitter with diverse physiological effects. Among the various CORMs developed, CORM-401 and CORM-A1 have been subjects of significant research. This guide provides an objective comparison of their CO release profiles and biological activities, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.
Executive Summary
This compound, a manganese-based carbonyl, is characterized by its capacity to release multiple CO molecules and its sensitivity to oxidants, which enhances its CO-releasing properties. In contrast, CORM-A1 is a metal-free, boranocarbonate that releases a single CO molecule at a slower, pH-dependent rate. These fundamental differences in their chemical nature translate to distinct biological activities, with this compound generally exhibiting more potent effects in scenarios where a higher local concentration of CO is beneficial, such as in vasodilation. However, the choice between these two CORMs will ultimately depend on the specific experimental context and desired therapeutic outcome. Recent studies also highlight the importance of considering potential CO-independent effects of these molecules.
CO Release Profiles: A Head-to-Head Comparison
The kinetics and stoichiometry of CO release are critical parameters that dictate the biological efficacy of a CORM. This compound and CORM-A1 exhibit markedly different CO release characteristics.
| Parameter | This compound | CORM-A1 |
| Metal Center | Manganese (Mn) | None (Boron-based) |
| Moles of CO Released per Mole of Compound | Up to 3.2[1] | 1[2] |
| Half-life (t½) at 37°C, pH 7.4 | Approximately 4.5 - 5 minutes[3] | Approximately 21 minutes[4][5][6] |
| Release Triggers/Enhancers | Spontaneous, enhanced by oxidants (e.g., H₂O₂, hypochlorous acid) and presence of a CO acceptor like myoglobin[1][7][8][9][10] | pH- and temperature-dependent; faster release at lower pH[4][5][11] |
| Solubility | Water-soluble[9][10] | Water-soluble[4][12] |
Experimental Protocol: Myoglobin (B1173299) Assay for CO Release
The most common method to determine the CO release from CORMs is the myoglobin assay.
-
Preparation: A solution of deoxymyoglobin (deoxy-Mb) is prepared in a buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (typically 7.4) and temperature (usually 37°C). Sodium dithionite (B78146) is often added to ensure the myoglobin remains in its reduced state[13].
-
Initiation: The CORM is added to the deoxy-Mb solution.
-
Measurement: As the CORM releases CO, it binds to deoxy-Mb to form carboxymyoglobin (MbCO). This conversion is monitored spectrophotometrically by the characteristic spectral shift, with an increase in absorbance at 540 and 577 nm and a decrease at 557 nm[14].
-
Quantification and Kinetics: The amount of CO released is quantified by the extent of MbCO formation, and the rate of release (half-life) is determined by monitoring the change in absorbance over time[14]. For this compound, the yield of CO has been shown to be dependent on the concentration of the myoglobin acceptor[1][15].
References
- 1. researchgate.net [researchgate.net]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CORM-A1: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbon Monoxide Releasing Molecule-A1 (CORM-A1) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death | PLOS One [journals.plos.org]
- 7. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Carbon monoxide-releasing molecule-A1 (CORM-A1) improves clinical signs of experimental autoimmune uveoretinitis (EAU) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 14. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
Validating CORM-401 Effects: A Comparative Guide to Carbon Monoxide Gas
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carbon monoxide-releasing molecule CORM-401 with carbon monoxide (CO) gas. By presenting supporting experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a valuable resource for validating the biological effects of this compound and understanding its therapeutic potential.
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial gaseous signaling molecule with significant therapeutic potential in a range of diseases. However, the practical and safe delivery of gaseous CO in clinical settings presents considerable challenges. Carbon monoxide-releasing molecules (CORMs) have emerged as a promising solution, offering a method for controlled and targeted CO delivery. Among these, this compound, a manganese-based compound, has garnered attention for its ability to release multiple CO molecules and its sensitivity to oxidants, which can enhance CO liberation in pathological environments. This guide delves into the experimental validation of this compound's effects, comparing them with those of CO gas and other CORMs.
Comparative Data on CO Release and Biological Effects
To ascertain that the biological effects of this compound are indeed mediated by the release of CO, it is essential to compare its performance with that of CO gas and other CO-releasing compounds. The following tables summarize key quantitative data from various studies.
| Parameter | This compound | CO Gas | CORM-A1 | CORM-2 | CORM-3 | Source(s) |
| CO Molecules Released per Molecule | Up to 3.2 | N/A | 1 | ~0.7-1 | ~1 | [1] |
| CO Release Half-life (in vitro) | ~21 minutes (in PBS) | N/A | ~21 minutes | ~1 minute | <1 minute | [1] |
| Solubility | Water-soluble | Sparingly soluble in water | Water-soluble | Soluble in DMSO | Water-soluble | [2] |
| Stability of Stock Solution | Stable for 7 days at -20°C in PBS | N/A | Less stable | Less stable | Less stable | [2] |
| Table 1: Comparison of Physicochemical Properties of this compound and Other CO Donors. |
| Biological Effect | This compound | CO Gas | Inactive this compound (ithis compound) | Key Findings | Source(s) |
| Vasodilation | Induces vasodilation | Induces vasodilation | No effect | This compound-induced vasodilation is comparable to that of CO gas and is dependent on CO release. | [3] |
| Anti-inflammatory Effects (e.g., inhibition of LPS-induced NO production) | Significant inhibition | Significant inhibition | No effect | Demonstrates that the anti-inflammatory properties of this compound are mediated by CO. | [4] |
| Cytoprotection against Oxidative Stress | Protects cells from H2O2-induced death | Protects cells from oxidative stress | No effect | This compound's protective effect is attributed to its CO-releasing capability.[5] | [5] |
| Inhibition of Cancer Cell Proliferation | Inhibits proliferation | Inhibits proliferation | No effect | The anti-proliferative effects of this compound in certain cancer cells are CO-dependent. | [6][7] |
| Modulation of Mitochondrial Respiration | Inhibits mitochondrial respiration | Inhibits mitochondrial respiration | No effect | This compound mimics the effect of CO on cellular bioenergetics. | [8] |
| Table 2: Comparative Biological Effects of this compound, CO Gas, and Inactive this compound. |
Key Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison of this compound and CO gas.
Myoglobin (B1173299) Assay for CO Release
This spectrophotometric assay is widely used to quantify the amount of CO released from CORMs.
Principle: Deoxymyoglobin (deoxy-Mb) reacts with CO to form carboxymyoglobin (MbCO), which has a distinct absorption spectrum. The amount of MbCO formed is proportional to the amount of CO released.
Protocol:
-
Prepare a solution of horse skeletal myoglobin in phosphate-buffered saline (PBS, pH 7.4).
-
Reduce the myoglobin to deoxy-Mb by adding a fresh solution of sodium dithionite.
-
Record the baseline absorbance spectrum of the deoxy-Mb solution.
-
Add the this compound solution to the deoxy-Mb solution.
-
Immediately begin recording the absorbance spectra at regular intervals to monitor the conversion of deoxy-Mb to MbCO.
-
Calculate the concentration of MbCO using the change in absorbance at specific wavelengths (typically 540 nm and 579 nm).
-
As a positive control, a known concentration of CO gas can be bubbled through a deoxy-Mb solution to generate a standard curve.
Preparation of Inactive this compound (ithis compound)
To confirm that the observed biological effects are due to CO release and not the CORM molecule itself, an inactive form of the compound (ithis compound) that does not release CO is used as a negative control.
Protocol:
-
Dissolve this compound in the appropriate solvent (e.g., PBS or cell culture medium).
-
Incubate the solution for a sufficient period (e.g., 24-48 hours) at 37°C to allow for the complete release of CO.
-
Bubble the solution with nitrogen gas to remove any remaining dissolved CO.
-
The resulting solution, containing the CO-depleted this compound, is used as the ithis compound control in subsequent experiments.
-
The lack of CO release from ithis compound should be confirmed using the myoglobin assay.
Cell Viability and Apoptosis Assays
These assays are used to assess the cytoprotective or cytotoxic effects of this compound and CO gas.
Protocol (using MTT assay for viability):
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, ithis compound, or expose them to a CO-releasing solution or a CO atmosphere for the desired duration.
-
After treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis can be assessed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase activity.
Signaling Pathways and Experimental Workflows
The biological effects of CO, and by extension this compound, are mediated through the modulation of specific intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for validating this compound's effects.
The diagram above illustrates how both this compound and CO gas can activate key signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and induce the expression of Heme Oxygenase-1 (HO-1) via the transcription factor Nrf2.[1][9] These pathways lead to various cellular responses, including anti-inflammatory effects, cytoprotection, and modulation of apoptosis.
This workflow outlines the key steps in a typical experiment designed to validate the CO-dependent effects of this compound. It emphasizes the importance of including proper controls, such as ithis compound and CO gas, and performing a range of assays to assess both the mechanism and the functional outcomes of this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual pathways of carbon monoxide-mediated vasoregulation: modulation by redox mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DNA damage and antioxidant properties of CORM-2 in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Manganese-Based Carbon Monoxide-Releasing Molecules: CORM-401 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial gaseous signaling molecule with significant therapeutic potential. Carbon Monoxide-Releasing Molecules (CORMs) have emerged as a promising strategy to deliver controlled amounts of CO to biological systems, mitigating the risks associated with gas inhalation. Among these, manganese-based CORMs are a notable class. This guide provides an objective comparison of CORM-401 against other prominent manganese-based CORMs, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Overview of Key Manganese-Based CORMs
This guide focuses on the comparative analysis of three key manganese-based CORMs:
-
This compound: A water-soluble manganese(I) complex, [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], known for its rapid CO release, which is further enhanced in the presence of oxidants.
-
CORM-1: A lipophilic dimanganese decacarbonyl complex, [Mn₂(CO)₁₀], which requires photoactivation to release CO.
-
PhotoCORM [Mn(CO)₃(tpa-κ³N)]⁺: A water-soluble, photoactivatable CORM that releases CO upon illumination with UV light (365 nm).
Performance Comparison
The following tables summarize the key performance characteristics of this compound and its manganese-based counterparts based on available experimental data.
Table 1: Carbon Monoxide Release Properties
| Property | This compound | CORM-1 | PhotoCORM [Mn(CO)₃(tpa-κ³N)]⁺ |
| Structure | [Mn(CO)₄(S₂CNMe(CH₂CO₂H))] | [Mn₂(CO)₁₀] | [Mn(CO)₃(tpa-κ³N)]⁺ |
| Solubility | Water-soluble | Lipophilic | Water-soluble |
| CO Release Trigger | Spontaneous, enhanced by oxidants and CO acceptors[1][2] | Photoactivation (light) | Photoactivation (365 nm UV light) |
| Moles of CO Released per Mole of CORM | Up to 3.2[3] | Not specified in comparative studies | ~2 |
| Half-life (t½) of CO Release | ~0.8 - 5 minutes (condition-dependent)[2][3] | Dependent on light exposure | Not specified in comparative studies |
Table 2: Cytotoxicity Profile
| Cell Line | This compound (IC₅₀) | CORM-1 (IC₅₀) | PhotoCORM [Mn(CO)₃(tpa-κ³N)]⁺ (IC₅₀) |
| Murine Macrophages (RAW 264.7) | ~100 µM (25% reduction in viability)[3] | Data not available | Data not available |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Data not available | Data not available | Data not available |
| H9C2 Cardiomyocytes | Protective against oxidant damage | Data not available | Data not available |
Note: Direct comparative cytotoxicity studies between these specific manganese-based CORMs are limited. The provided data for this compound is based on a single study and may vary depending on the cell line and experimental conditions.
Table 3: Anti-inflammatory and Vasodilatory Effects
| Biological Effect | This compound | CORM-1 | PhotoCORM [Mn(CO)₃(tpa-κ³N)]⁺ |
| Anti-inflammatory Activity | Suppresses LPS-induced nitric oxide production in macrophages[4] | Data not available in direct comparison | Data not available in direct comparison |
| Vasodilatory Effect | Induces vasodilation in pre-contracted aortic rings[5] | Induces vasodilation in pre-contracted aortic rings[6] | Data not available |
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of these manganese-based CORMs.
Myoglobin (B1173299) Assay for CO Release
This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO) to quantify CO release.
Materials:
-
Horse heart myoglobin
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
CORM solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of myoglobin in PBS.
-
Reduce the myoglobin to deoxy-Mb by adding a fresh solution of sodium dithionite.
-
Record the baseline spectrum of deoxy-Mb.
-
Add the CORM solution to the deoxy-Mb solution. For photo-activated CORMs, expose the solution to the appropriate light source.
-
Monitor the spectral changes over time, specifically the decrease in the deoxy-Mb peak (around 435 nm) and the increase in the Mb-CO peaks (around 424 nm, 540 nm, and 578 nm).
-
Calculate the concentration of Mb-CO formed using the Beer-Lambert law and the known extinction coefficient for Mb-CO at a specific wavelength (e.g., 424 nm).
-
The rate of CO release and the total moles of CO released per mole of CORM can be determined from the kinetic data.[7]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cells (e.g., RAW 264.7 macrophages, HUVECs)
-
Complete cell culture medium
-
CORM solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the CORM. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of CORM that inhibits 50% of cell viability).[8]
Griess Assay for Nitric Oxide Production
This assay measures nitrite (B80452) (a stable product of nitric oxide) in cell culture supernatants as an indicator of nitric oxide (NO) production.
Materials:
-
Cell culture supernatant
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect cell culture supernatants after treatment with LPS and/or CORMs.
-
Add the Griess Reagent to the supernatants in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known nitrite concentrations.[9][10]
Aortic Ring Vasodilation Assay
This ex vivo method assesses the vasodilatory properties of CORMs on isolated arterial rings.
Materials:
-
Thoracic aorta from a rat
-
Krebs-Henseleit buffer
-
Phenylephrine (or other vasoconstrictor)
-
CORM solutions
-
Organ bath system with force transducers
Procedure:
-
Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Allow the rings to equilibrate and then pre-contract them with a vasoconstrictor like phenylephrine.
-
Once a stable contraction is achieved, cumulatively add the CORM solution to the bath.
-
Record the changes in isometric tension to measure the extent of vasodilation.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.[11][12]
Signaling Pathways and Experimental Workflows
The biological effects of manganese-based CORMs are primarily mediated by the released CO, which can modulate various signaling pathways.
Caption: Signaling pathway of CO released from manganese-based CORMs.
The experimental workflow for comparing these CORMs typically involves a multi-step process from initial characterization to biological evaluation.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 4. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbon monoxide-releasing molecules: characterization of biochemical and vascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designed Iron Carbonyls as Carbon Monoxide (CO) Releasing Molecules (CORMs): Rapid CO Release and Delivery to Myoglobin in Aqueous Buffer, and Vasorelaxation of Mouse Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
The Critical Role of Inactive CORM-401 as a Negative Control in Carbon Monoxide Research
In the expanding field of gasotransmitter research, Carbon Monoxide-Releasing Molecules (CORMs) have emerged as invaluable tools to investigate the physiological and pathological roles of carbon monoxide (CO). Among these, CORM-401, a manganese-based compound, has garnered significant attention for its potential therapeutic applications. To ensure the observed biological effects are unequivocally attributed to the released CO, the use of a proper negative control is paramount. Inactive this compound (ithis compound) serves this crucial function, allowing researchers to dissect the bioactivities of CO from those of the parent molecule or its byproducts.
Understanding this compound and the Necessity of a Negative Control
This compound is a transition metal carbonyl complex designed to deliver controlled amounts of CO to biological systems. Its therapeutic potential is being explored in various contexts, including inflammation, oxidative stress, and cardiovascular diseases. However, the CORM molecule itself, or the manganese and ligand components left after CO release, could exert independent biological effects. Therefore, to isolate the specific actions of CO, a control compound that is structurally similar but devoid of CO-releasing capacity is essential. This is where inactive this compound comes into play.
There are two primary methods for preparing ithis compound for experimental use:
-
Pre-incubation: The active this compound solution is incubated for a sufficient duration (e.g., 36 hours at 37°C) to ensure the complete liberation of CO prior to its use in the experiment.[1]
-
Component Mixture: A solution is prepared by mixing the non-CO-releasing constituents of this compound, typically an equimolar mixture of sarcosine-N-dithiocarbamate and manganese sulfate (B86663) (MnSO4).[2]
By using ithis compound as a negative control, researchers can confidently attribute any differences in experimental outcomes between the active this compound and the inactive form to the biological activity of the released carbon monoxide.
Comparative Experimental Data
The following tables summarize quantitative data from various studies, highlighting the differential effects of this compound and its inactive counterpart, ithis compound.
Table 1: Effect of this compound and ithis compound on Cytochrome P450 (CYP) Activity [3]
| Treatment | Concentration (µM) | EROD Activity (% of Control) in HepG2 cells | Nortriptyline Formation (% of Control) |
| Control | - | 100 | 100 |
| This compound | 50 | ~75 | Decreased |
| 100 | ~50 | Significantly Decreased | |
| ithis compound | 100 | No significant effect | No significant effect |
EROD: 7-ethoxyresorufin-O-deethylation, a measure of CYP1A activity.
Table 2: Impact of this compound and ithis compound on Vascular Function and Angiogenesis [4]
| Treatment | Parameter | Observation |
| This compound | VEGF protein levels | Increased |
| IL-8 protein levels | Increased | |
| ithis compound | VEGF protein levels | No significant change |
| IL-8 protein levels | No significant change |
VEGF: Vascular Endothelial Growth Factor; IL-8: Interleukin-8. Both are pro-angiogenic factors.
Table 3: Reno-protective Effects of this compound vs. ithis compound in an Ex Vivo Model [1]
| Treatment | Perfusion Flow Rate (mL/min) | Urine Production (mL/10h) | Proteinuria (mg/dL) |
| ithis compound | Stagnant | Lower | Higher |
| This compound | Significantly Improved | Higher (P=0.0444) | Reduced (P=0.0166) |
Experimental Protocols
Preparation of Inactive this compound (ithis compound)
-
Method 1: Pre-incubation
-
Prepare a stock solution of this compound (e.g., 5 mM) in an appropriate solvent (e.g., PlasmaLyte solution).
-
Incubate the stock solution for 36 hours in a cell culture incubator at 37°C to facilitate the complete release of carbon monoxide.
-
The resulting solution, now considered inactive this compound, can be stored frozen (-80°C) for use in subsequent experiments.[1]
-
-
Method 2: Component Mixture
-
Prepare an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO4 in the desired experimental buffer. This mixture serves as the inactive control, representing the non-CO-releasing components of this compound.[2]
-
Myoglobin Assay for CO Release
This assay is a standard method to confirm the CO-releasing ability of this compound and the lack thereof in ithis compound.
-
A solution of deoxymyoglobin (deoxy-Mb) is prepared.
-
The CORM or iCORM solution is added to the deoxy-Mb solution.
-
The conversion of deoxy-Mb to carbonmonoxy-myoglobin (MbCO) is monitored spectrophotometrically by measuring the change in absorbance at specific wavelengths. A shift in the spectrum indicates CO binding to the heme iron of myoglobin.
-
Studies have validated that this compound induces this spectral shift, while ithis compound does not, confirming its inability to release CO.[3]
Visualizing the Role of ithis compound in Experimental Design
The following diagrams illustrate the logical workflow and signaling pathways investigated using this compound, emphasizing the critical role of ithis compound as a negative control.
Caption: Experimental workflow using ithis compound as a negative control.
Caption: Signaling pathways activated by this compound-released CO.
References
- 1. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Unmasking the Messenger: A Comparative Guide to the Limitations of CORM-401 in Research
For researchers, scientists, and drug development professionals, Carbon Monoxide-Releasing Molecules (CORMs) have emerged as invaluable tools to probe the multifaceted biological roles of carbon monoxide (CO). Among these, CORM-401, a manganese-based compound, has garnered attention for its potential therapeutic applications. However, a nuanced understanding of its limitations is paramount for the rigorous design and interpretation of experimental studies. This guide provides an objective comparison of this compound with other commonly used CORMs, supported by experimental data and detailed protocols, to navigate the complexities of its use in a research setting.
The allure of CORMs lies in their ability to deliver CO in a controlled manner, bypassing the challenges associated with gaseous CO administration. Yet, the assumption that these molecules act solely as inert carriers of CO is a critical oversimplification. The chemical scaffold of the CORM and its byproducts can exert significant biological effects, often confounding the attribution of observed phenomena to CO alone. This guide will dissect these limitations, with a particular focus on this compound, to empower researchers to employ this tool with greater precision and awareness.
Comparative Analysis of Common CORMs
The selection of an appropriate CORM is a critical decision in experimental design. The following table summarizes the key characteristics and limitations of this compound in comparison to other widely used CORMs, highlighting the nuanced differences that can impact experimental outcomes.
| Feature | This compound | CORM-2 | CORM-3 | CORM-A1 |
| Metal Center | Manganese (Mn) | Ruthenium (Ru) | Ruthenium (Ru) | Borane (B) |
| CO Release Trigger | Spontaneous, but significantly enhanced by oxidants (e.g., H₂O₂) and nucleophiles.[1][2][3][4] | Light-activated or spontaneous (slowly) | Spontaneous (slowly), enhanced by nucleophiles.[1] | Spontaneous upon dissolution in aqueous solution. |
| CO Yield (moles CO/mole CORM) | Variable, up to 3.2, dependent on acceptor concentration and presence of oxidants.[1][5] | ~0.7 | ~1 | 1 |
| CO Release Half-life | ~6.2 minutes (in PBS).[1] | ~1 minute (in PBS with 1% DMSO) | ~21 minutes (in PBS) | ~21 seconds (in PBS) |
| Key Limitations | Oxidant-dependent and variable CO release, CO-independent antioxidant/redox activity, potential mitochondrial uncoupling, inhibition of CYP enzymes.[1][6][7] | Releases CO₂, not CO, under physiological conditions without a strong nucleophile; CO-independent effects of the Ru backbone.[1][2] | Predominantly releases CO₂ in the absence of strong nucleophiles; Ru-based toxicity concerns.[1][2] | CO-independent reduction of NAD(P)⁺ to NAD(P)H; byproduct BH₃ is a reducing agent.[1] |
| Inactive Control | ithis compound (pre-incubated to release CO).[6][8] | iCORM-2 (lacks CO ligands) | iCORM-3 (lacks CO ligands) | Boron-based control without the CO group. |
Delving into the Details: Key Experimental Protocols
To critically evaluate the limitations of this compound, specific experimental methodologies are required. The following protocols provide a framework for assessing CO release and CO-independent effects.
Protocol 1: Myoglobin (B1173299) Assay for Measuring CO Release
This spectrophotometric assay is a standard method to quantify the amount of CO released from a CORM.
Principle: Deoxymyoglobin (deoxy-Mb) has a distinct absorbance spectrum. Upon binding to CO, it forms carboxymyoglobin (MbCO), which has a different spectral profile. The amount of MbCO formed is proportional to the amount of CO released.
Materials:
-
Horse heart myoglobin
-
Sodium dithionite (B78146)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a solution of myoglobin in PBS.
-
To ensure the myoglobin is in its reduced (deoxy-Mb) state, add a small amount of sodium dithionite and record the baseline absorbance spectrum.
-
Add the this compound solution to the deoxy-Mb solution.
-
Immediately begin recording the absorbance spectrum at regular intervals (e.g., every 30 seconds) at the characteristic wavelengths for deoxy-Mb and MbCO.
-
Calculate the concentration of MbCO formed using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and MbCO. This will allow for the quantification of CO released over time.
Protocol 2: Investigating Oxidant-Dependent CO Release from this compound
This experiment demonstrates the influence of an oxidant, such as hydrogen peroxide (H₂O₂), on the rate and amount of CO released from this compound.
Procedure:
-
Perform the myoglobin assay as described in Protocol 1.
-
In parallel experiments, add varying concentrations of H₂O₂ to the deoxy-Mb solution immediately before the addition of this compound.
-
Monitor and quantify the CO release in the presence of different H₂O₂ concentrations.
-
A significant increase in the rate and total amount of CO released in the presence of H₂O₂ will confirm the oxidant-dependent nature of this compound's CO release.[1][5]
Protocol 3: Assessing CO-Independent Effects on Cellular Viability
This protocol helps to distinguish the biological effects of CO from the effects of the this compound molecule itself or its byproducts.
Materials:
-
Cell line of interest (e.g., H9C2 cardiomyocytes)
-
Cell culture medium
-
This compound
-
Inactive this compound (ithis compound)
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or ithis compound for a defined period. ithis compound is prepared by pre-incubating this compound in solution to allow for complete CO release before adding it to the cells.[8]
-
In a parallel set of experiments, co-treat the cells with this compound or ithis compound and an oxidative stressor like H₂O₂.
-
After the treatment period, assess cell viability using a standard assay.
-
If ithis compound shows a protective effect against H₂O₂-induced cell death, it suggests a CO-independent antioxidant or cytoprotective activity of the manganese-containing backbone of the molecule.[7]
Visualizing the Limitations
To further clarify the complex interactions and experimental considerations, the following diagrams illustrate the factors influencing this compound's activity and a recommended workflow for its evaluation.
Conclusion: Navigating the Nuances of this compound Research
This compound is a valuable tool for investigating the biological roles of carbon monoxide. Its ability to release multiple CO molecules and its sensitivity to the redox environment present intriguing possibilities for therapeutic applications, particularly in the context of oxidative stress-mediated pathologies.[5][9][10] However, researchers must remain vigilant to its inherent limitations. The oxidant-dependent and variable nature of its CO release necessitates careful characterization under specific experimental conditions.[1][3] Furthermore, the CO-independent biological activities of the manganese-containing scaffold and its byproducts demand the use of appropriate controls, such as ithis compound, to dissect the true contribution of CO to the observed effects.[7] By acknowledging and experimentally addressing these limitations, the scientific community can ensure the continued and rigorous use of this compound to unravel the complex and fascinating biology of carbon monoxide.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Safety Operating Guide
Essential Safety and Disposal Protocol for CORM-401
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety information and detailed procedures for the proper disposal of CORM-401, a carbon monoxide-releasing molecule. Adherence to these guidelines is essential to ensure laboratory safety and proper chemical handling. This compound is an oxidant-sensitive manganese-based compound that can release toxic carbon monoxide (CO) gas, necessitating careful management during its use and disposal.[1][2]
Key Safety and Handling Information
This compound is a solid, typically a light yellow to dark yellow powder, that is soluble in DMSO. It is known to be relatively stable in solution but will release carbon monoxide, a colorless and odorless toxic gas, especially in the presence of oxidants or CO acceptors like heme proteins.[1][3] The release of CO can be accelerated by substances such as hydrogen peroxide (H₂O₂).[1][3] Due to the release of toxic CO gas, all handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
Quantitative Data on this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆MnNO₆S₂ | [1] |
| Molecular Weight | 331.20 g/mol | [1] |
| Appearance | Light yellow to dark yellow powder | |
| Solubility | Soluble in DMSO (10 mg/mL) | |
| CO Release | Up to 3.2 moles of CO per mole of this compound | [3] |
| Stability in PBS (1 mM) | 0.33 mol eq of CO loss after 4 hours | |
| Half-life (in presence of myoglobin) | 0.8 minutes |
Experimental Protocol for Proper Disposal
This protocol outlines a step-by-step procedure for the safe neutralization and disposal of this compound waste. The principle of this procedure is to induce the complete release of CO in a controlled environment and then manage the remaining non-gaseous waste as a heavy metal-containing solution.
Materials:
-
This compound waste solution
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment (if necessary)
-
Large beaker or flask
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste container for heavy metal waste
Procedure:
-
Work in a Chemical Fume Hood: Ensure the entire procedure is performed in a certified and properly functioning chemical fume hood to safely vent the released carbon monoxide gas.
-
Dilution of Waste: Dilute the this compound waste solution with a suitable solvent (e.g., water or the original solvent used in the experiment) in a large beaker or flask. This helps to control the reaction rate.
-
Initiate CO Release with Oxidant: While stirring the diluted waste solution, slowly add a 3% solution of hydrogen peroxide. The addition of an oxidant will accelerate the release of carbon monoxide from the this compound.[1][3] It is recommended to add the H₂O₂ solution dropwise to manage the rate of gas evolution.
-
Allow for Complete Gas Release: Continue stirring the solution in the fume hood for a sufficient period (e.g., several hours or overnight) to ensure that all the carbon monoxide has been released.
-
Neutralization of the Remaining Solution: After ensuring complete CO release, check the pH of the remaining solution. Neutralize the solution to a pH between 6 and 8 by adding small amounts of sodium hydroxide (if acidic) or hydrochloric acid (if basic).
-
Collection of Heavy Metal Waste: The remaining solution contains manganese and other decomposition products. This solution should be collected in a designated hazardous waste container for heavy metals.
-
Labeling and Final Disposal: Clearly label the waste container as "Hazardous Waste: Contains Manganese." Dispose of the container through your institution's hazardous waste management program.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, researchers can mitigate the risks associated with this compound and ensure its safe handling and disposal in the laboratory environment.
References
Personal protective equipment for handling CORM-401
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal information for CORM-401, a carbon monoxide-releasing molecule. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Understanding the Hazards
This compound is a manganese-containing, oxidant-sensitive compound that releases carbon monoxide (CO) gas.[1][2][3] The primary hazards are associated with the manganese component and the release of CO, a toxic gas.[4][5] It is a light yellow to dark yellow powder, soluble in DMSO, and should be stored at -20°C, protected from light.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated.[6] |
| Eyes | Safety goggles or glasses | Must have side shields to protect against splashes.[7] |
| Face | Face shield | To be worn in addition to safety goggles when there is a significant risk of splashing.[7] |
| Body | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing. |
| Respiratory | Use in a certified chemical fume hood | All handling of solid this compound and its solutions must be performed in a properly functioning chemical fume hood to control inhalation exposure to the powder and released carbon monoxide.[5][8] |
Safe Handling and Operational Plan
All procedures involving this compound must be conducted in a well-ventilated laboratory, with all manipulations of the compound performed inside a certified chemical fume hood. [5][8]
Preparation and Handling:
-
Preparation: Before handling, ensure that a calibrated carbon monoxide detector is present and functioning in the laboratory.[5]
-
Weighing and Reconstitution:
-
Wear all required PPE as detailed in the table above.
-
Weigh the solid this compound powder within the chemical fume hood.
-
To minimize dust, handle the powder carefully.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO.
-
-
Experimental Use:
-
Keep all containers of this compound sealed when not in use.
-
Clearly label all solutions.
-
Be aware that the rate of CO release can be influenced by factors such as the presence of oxidants.[1]
-
Storage:
-
Store this compound at -20°C in a tightly sealed container, protected from light.
Emergency Procedures
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.
-
Assess: From a safe distance, assess the extent of the spill.
-
PPE: Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection if necessary.
-
Clean-up:
-
For small powder spills, gently cover with an absorbent material to avoid creating dust. Carefully sweep the material into a designated waste container.
-
For liquid spills, cover with an inert absorbent material, and then collect it into a sealed, labeled waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Waste: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container.[6]
-
Disposal: Dispose of the waste in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this compound down the drain.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.cn [molnova.cn]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. purdue.edu [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
